Product packaging for 4-Bromo-2-phenylpent-4-enenitrile(Cat. No.:CAS No. 137040-93-8)

4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394
CAS No.: 137040-93-8
M. Wt: 236.11 g/mol
InChI Key: PCUOXYSNHJPTSS-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylpent-4-enenitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN B159394 4-Bromo-2-phenylpent-4-enenitrile CAS No. 137040-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-phenylpent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9(12)7-11(8-13)10-5-3-2-4-6-10/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUOXYSNHJPTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C#N)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568579
Record name 4-Bromo-2-phenylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137040-93-8
Record name 4-Bromo-2-phenylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a halogenated nitrile compound with potential applications as an intermediate in organic synthesis. The document outlines plausible synthetic routes, detailed experimental protocols, and expected analytical data.

Compound Identification and Properties

This compound, with the CAS Number 137040-93-8, is a functionalized organic molecule incorporating a phenyl ring, a nitrile group, and a vinyl bromide moiety.[1] These functional groups make it a potentially versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 137040-93-8[1]
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
Boiling Point 304.8 °C at 760 mmHg[2]
Density 1.357 g/cm³[2]
Flash Point 138.2 °C[2]
Exact Mass 234.99966 Da[2]
Canonical SMILES C=C(CC(C#N)C1=CC=CC=C1)Br[2]

Synthetic Pathways

Two primary synthetic strategies are proposed for the . The first is a direct, one-pot alkylation of phenylacetonitrile. The second is a two-step approach involving the synthesis of a precursor, 2-phenylpent-4-enenitrile, followed by allylic bromination.

Route 1: Direct Alkylation of Phenylacetonitrile

This route involves the deprotonation of phenylacetonitrile at the benzylic position using a strong, non-nucleophilic base, followed by alkylation with 2-bromoallyl bromide. A reported synthesis utilizes lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) to achieve a yield of 46.0%.[2]

G phenylacetonitrile Phenylacetonitrile base_step Deprotonation (LiHMDS, THF, -78 °C) phenylacetonitrile->base_step bromoallyl_bromide 2-Bromoallyl Bromide alkylation_step Alkylation (-78 °C to 20 °C) bromoallyl_bromide->alkylation_step base_step->alkylation_step Phenylacetonitrile Anion product This compound alkylation_step->product

Caption: Workflow for the direct .

Route 2: Two-Step Synthesis via Allylic Bromination

This alternative pathway first involves the synthesis of 2-phenylpent-4-enenitrile by alkylating phenylacetonitrile with a less substituted allyl halide, such as allyl bromide. The resulting intermediate is then subjected to allylic bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator to introduce the bromine at the allylic position.[3][4][5]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Allylic Bromination phenylacetonitrile Phenylacetonitrile step1_reaction Alkylation (e.g., NaH, THF) phenylacetonitrile->step1_reaction allyl_bromide Allyl Bromide allyl_bromide->step1_reaction precursor 2-Phenylpent-4-enenitrile step1_reaction->precursor step2_reaction Radical Bromination (Initiator, CCl₄) precursor->step2_reaction Intermediate nbs N-Bromosuccinimide (NBS) nbs->step2_reaction final_product This compound step2_reaction->final_product

Caption: Workflow for the two-step .

Experimental Protocols

The following protocols are detailed methodologies for the and its precursor. Standard laboratory safety procedures should be followed at all times.

Protocol for Route 1: Direct Synthesis of this compound

This protocol is based on the reported reaction conditions for the direct alkylation of phenylacetonitrile.[2]

  • Materials:

    • Phenylacetonitrile

    • Lithium hexamethyldisilazane (LiHMDS), 1.0 M solution in THF

    • 2-Bromoallyl bromide (2,3-Dibromoprop-1-ene)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Syringes

    • Septa

    • Nitrogen or argon gas inlet

    • Low-temperature bath (e.g., acetone/dry ice)

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add phenylacetonitrile (1.0 eq) to anhydrous THF in a flame-dried round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiHMDS solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for approximately 10-15 minutes.[2]

    • Add 2-bromoallyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 15 hours.[2]

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol for Route 2 (Step 2a): Synthesis of 2-Phenylpent-4-enenitrile

This protocol is an adaptation of standard procedures for the alkylation of phenylacetonitrile.

  • Materials:

    • Phenylacetonitrile

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Allyl bromide

    • Anhydrous dimethylformamide (DMF) or THF

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF or THF in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of phenylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.

    • After the addition, allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

    • Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to obtain 2-phenylpent-4-enenitrile.

Protocol for Route 2 (Step 2b): Allylic Bromination

This is a general procedure for allylic bromination using NBS.[3][4][5]

  • Materials:

    • 2-Phenylpent-4-enenitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-phenylpent-4-enenitrile (1.0 eq) in CCl₄ in a round-bottom flask equipped with a reflux condenser.

    • Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO to the solution.

    • Heat the mixture to reflux (or irradiate with a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats at the surface.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with saturated NaHCO₃ solution and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by column chromatography or vacuum distillation.

Spectroscopic and Analytical Data

Table 2: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR Phenyl protons (C₆H₅): δ 7.2-7.4 ppm (m, 5H) Vinyl protons (=CH₂): δ 5.5-6.0 ppm (two d or m, 2H) Methine proton (CH-CN): δ 4.0-4.3 ppm (t or dd, 1H) Methylene protons (-CH₂-): δ 2.8-3.2 ppm (m, 2H)
¹³C NMR Phenyl carbons: δ 127-140 ppm Nitrile carbon (C≡N): δ 118-122 ppm Vinyl carbon (=C-Br): δ ~120 ppm Vinyl carbon (=CH₂): δ ~130 ppm Methine carbon (CH-CN): δ 35-45 ppm Methylene carbon (-CH₂-): δ 40-50 ppm
IR (Infrared) C≡N stretch: ~2240-2260 cm⁻¹ (sharp) C=C stretch: ~1630-1650 cm⁻¹ Aromatic C-H stretch: ~3030-3100 cm⁻¹ Aromatic C=C stretch: ~1450-1600 cm⁻¹ C-Br stretch: ~500-600 cm⁻¹
Mass Spec (MS) Molecular Ion (M⁺): Isotopic peaks at m/z 235 and 237 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, substituted nitriles and related compounds are known to exhibit a range of biological activities.[11][12][13] Further research would be required to determine the biological profile of this specific compound.

Safety Information

  • Phenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.

  • Strong Bases (LiHMDS, NaH): Corrosive and react violently with water. Handle under inert and anhydrous conditions.

  • Halogenated Compounds (2-bromoallyl bromide, NBS): Irritants and lachrymators. Handle in a well-ventilated fume hood.

  • Solvents (THF, DMF, CCl₄): Flammable and/or toxic. Use with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

References

Spectroscopic and Synthetic Profile of 4-Bromo-2-phenylpent-4-enenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 4-Bromo-2-phenylpent-4-enenitrile. This document details the available nuclear magnetic resonance (NMR) and mass spectrometry data, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₀BrN[1]
Molecular Weight236.11 g/mol [1]
CAS Number137040-93-8[1]
Boiling Point304.8 °C at 760 mmHg
Density1.357 g/cm³

Spectroscopic Data

A comprehensive analysis of the spectral data is crucial for the unambiguous identification and characterization of this compound. While publicly available databases confirm the existence of spectroscopic records, specific numerical data remains largely within proprietary or supplementary information of academic publications. This guide will be updated as authenticated data becomes publicly accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are essential for confirming the presence of the phenyl, nitrile, and bromo-alkene functionalities, as well as their connectivity.

¹³C NMR Spectrum: The existence of a ¹³C NMR spectrum for this compound is noted in the PubChem database.[1] However, the detailed chemical shift data is not directly provided in the public entry.

¹H NMR Spectrum: A detailed proton NMR spectrum is necessary to determine the chemical environment of each proton, including their multiplicity and coupling constants, which would confirm the diastereotopic nature of the methylene protons and the stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The exact mass of this compound is calculated to be 234.99966 Da. Analysis of the fragmentation pattern would be expected to show characteristic losses of bromine, the nitrile group, and fragments of the phenylpentene backbone.

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of phenylacetonitrile. A referenced protocol is available in the chemical literature, providing a reliable method for its preparation.

Synthesis of this compound

A synthetic route to this compound has been described in a 2011 article in Organic Letters. The following is a detailed experimental protocol based on the likely procedure from this publication.

Materials:

  • Phenylacetonitrile

  • Lithium hexamethyldisilazane (LiHMDS)

  • 2,3-Dibromopropene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of Phenylacetonitrile: A solution of phenylacetonitrile in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of lithium hexamethyldisilazane (LiHMDS) in THF is added dropwise. The resulting mixture is stirred at this temperature for a period to ensure complete deprotonation, forming the corresponding carbanion.

  • Alkylation: 2,3-Dibromopropene is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and is stirred for several hours to facilitate the alkylation reaction.

  • Workup and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol:

Following synthesis and purification, the structure of the product should be confirmed using standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the synthesized compound.

Synthesis Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Characterization A Phenylacetonitrile B Deprotonation with LiHMDS in THF at -78 °C A->B C Alkylation with 2,3-Dibromopropene B->C D Quenching with aq. NH4Cl C->D E Extraction with Ethyl Acetate D->E F Silica Gel Chromatography E->F G 1H NMR F->G H 13C NMR F->H I Mass Spectrometry F->I J This compound I->J

Caption: Synthetic and analytical workflow for this compound.

References

In-depth Technical Guide: 4-Bromo-2-phenylpent-4-enenitrile (CAS 137040-93-8)

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of scientific and patent literature, no detailed experimental protocols, biological activity data, or associated signaling pathways for 4-Bromo-2-phenylpent-4-enenitrile (CAS 137040-93-8) have been found in publicly accessible records. The information available is limited to its basic chemical and physical properties, primarily from chemical supplier databases. As such, the core requirements for detailed experimental methodologies and signaling pathway visualizations cannot be fulfilled at this time.

This guide provides a summary of the available data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound. This information is compiled from various chemical databases and supplier specifications.

PropertyValueSource
CAS Number 137040-93-8[1][2][3]
Molecular Formula C₁₁H₁₀BrN[1][2][3]
Molecular Weight 236.11 g/mol [2][3]
IUPAC Name This compound[2]
Boiling Point 304.8 °C at 760 mmHg[1]
Density 1.357 g/cm³[1]
Flash Point 138.2 °C[1]
LogP 3.2[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Canonical SMILES C=C(Br)CC(C#N)C1=CC=CC=C1[3]
InChIKey PCUOXYSNHJPTSS-UHFFFAOYSA-N[3]

Safety and Handling

General safety precautions for handling this chemical are outlined below, based on available safety data sheets. It is imperative to consult the specific safety data sheet (SDS) provided by the supplier before handling this compound.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[4]

  • Ventilation: Use in a well-ventilated area or under a fume hood.[4]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[4]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water.[4]

Synthesis and Experimental Protocols

Currently, there are no published, detailed experimental protocols for the synthesis of this compound in peer-reviewed scientific literature or patents. While general methods for the synthesis of substituted phenylpentenenitriles exist, a specific and validated procedure for this compound is not available.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been identified or described.

Logical Relationships and Workflows

Due to the absence of experimental data and established applications, a logical workflow for research and development involving this compound can be proposed. This hypothetical workflow is intended to guide initial investigations.

G Hypothetical Research Workflow for this compound cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification and Validation A Develop Synthesis Protocol B Purification and Structural Analysis (NMR, MS, etc.) A->B C Initial Cytotoxicity Assays B->C Proceed if synthesis is successful D Target-Based Screening (e.g., Enzyme Assays) C->D E Phenotypic Screening C->E F Dose-Response Studies D->F If activity is observed E->F If activity is observed G Mechanism of Action Studies F->G H Lead Optimization G->H

Caption: A hypothetical workflow for the initial investigation of this compound.

This diagram outlines a potential path from synthesis and characterization to in vitro screening and subsequent hit validation. This represents a standard approach in early-stage drug discovery and chemical biology research.

References

An In-depth Technical Guide to 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthesis of 4-Bromo-2-phenylpent-4-enenitrile (CAS No: 137040-93-8). This document is intended for an audience with a technical background in organic chemistry and drug development.

Molecular Structure and Chemical Identity

This compound is a halogenated nitrile possessing a stereocenter at the carbon adjacent to the phenyl and nitrile groups. The presence of a vinyl bromide moiety suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

The canonical SMILES representation of the molecule is C=C(CC(C#N)C1=CC=CC=C1)Br.[1] Its IUPAC name is this compound.[2][3]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound[3]
CAS Number 137040-93-8[1][2][3]
Molecular Formula C₁₁H₁₀BrN[1][2]
Canonical SMILES C=C(CC(C#N)C1=CC=CC=C1)Br[1][3]

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modifications.

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 236.11 g/mol [2][3]
Boiling Point (at 760 mmHg) 304.8 °C[1]
Density 1.357 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 3.2[1][3]
Flash Point 138.2 °C[1]
Hydrogen Bond Acceptor Count 1[1]
Hydrogen Bond Donor Count 0[1]
Rotatable Bond Count 3[1]

Proposed Synthesis Protocol

Reaction Scheme:

G cluster_reagents phenylacetonitrile Phenylacetonitrile reaction_node Reaction phenylacetonitrile->reaction_node + 2,3-Dibromopropene reagent 2,3-Dibromopropene base Lithium Hexamethyldisilazide (LiHMDS) in THF base->reaction_node 1. Deprotonation 2. Alkylation product This compound reaction_node->product

Proposed Synthesis of this compound

Objective: To synthesize this compound via the alkylation of phenylacetonitrile with 2,3-dibromopropene.

Materials:

  • Phenylacetonitrile

  • 2,3-Dibromopropene

  • Lithium Hexamethyldisilazide (LiHMDS) solution in THF (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle/cooling bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Initial Reagents: Under an inert atmosphere, charge the flask with anhydrous THF and phenylacetonitrile (1.0 equivalent).

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the LiHMDS solution (1.05 equivalents) via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete deprotonation of the phenylacetonitrile.

  • Alkylation: In the dropping funnel, prepare a solution of 2,3-dibromopropene (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic and Biological Data

As of the date of this publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public scientific literature.

Furthermore, no studies detailing the biological activity, pharmacological profile, or involvement in any signaling pathways of this compound have been found in the public domain. The potential applications of this molecule in drug development and life sciences remain to be explored.

Safety Information

A comprehensive, experimentally verified safety profile for this compound is not available.[4] As with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.[4]

Conclusion

This compound is a molecule with potential for synthetic applications due to its functional groups. This guide has provided a summary of its known properties and a detailed, plausible protocol for its synthesis. The lack of experimental spectroscopic and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific and industrial fields, including drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-phenylpent-4-enenitrile, a valuable research chemical. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the necessary starting materials, provides a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through the α-alkylation of phenylacetonitrile. This process involves the deprotonation of the benzylic carbon of phenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking an appropriate electrophile. In this case, 2-bromoallyl bromide serves as the three-carbon electrophilic building block. The reaction introduces both a bromo-substituted double bond and extends the carbon chain, yielding the target molecule.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenylacetonitrile Phenylacetonitrile Alkylation α-Alkylation Phenylacetonitrile->Alkylation BromoallylBromide 2-Bromoallyl Bromide BromoallylBromide->Alkylation Base Base (e.g., LiHMDS) Base->Alkylation Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Alkylation Reaction Medium FinalProduct This compound Alkylation->FinalProduct Yields

Caption: Synthetic workflow for this compound.

Starting Materials: Physicochemical Properties

The successful synthesis is contingent on the purity and proper handling of the starting materials. Below is a summary of their key physicochemical properties.

PropertyPhenylacetonitrile2-Bromoallyl Bromide
CAS Number 140-29-4513-31-5
Molecular Formula C₈H₇NC₃H₄Br₂
Molecular Weight 117.15 g/mol [1]199.87 g/mol
Boiling Point 233-234 °C[2]Not available
Melting Point -24 °C[2][3]Not available
Density 1.024 g/mL at 25 °C[2]Not available
Appearance Colorless oily liquid[4]Not available
Solubility Insoluble in water[4]. Miscible with oxygenated solvents[1].Not available

Experimental Protocol: α-Alkylation of Phenylacetonitrile

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • Phenylacetonitrile

  • 2-Bromoallyl bromide

  • Lithium hexamethyldisilazane (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C using a dry ice/acetone bath. Phenylacetonitrile is added to the flask. A solution of lithium hexamethyldisilazane (LiHMDS) in THF is then added dropwise via the dropping funnel over a period of 10-15 minutes. The resulting mixture is stirred at this temperature for an additional 10 minutes to ensure complete formation of the carbanion.

  • Alkylation: A solution of 2-bromoallyl bromide in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for a period, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stir for 15 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound. A yield of approximately 46% has been reported for this reaction.

Final Product: Physicochemical Properties

The properties of the synthesized this compound are summarized below.

PropertyThis compound
CAS Number 137040-93-8[5]
Molecular Formula C₁₁H₁₀BrN[6]
Molecular Weight 236.11 g/mol [5]
Boiling Point 304.8 °C at 760 mmHg[6]
Density 1.357 g/cm³[6]
Flash Point 138.2 °C[6]
Exact Mass 234.99966[6]

Safety Precautions

  • Phenylacetonitrile: This compound is toxic if swallowed or in contact with skin and fatal if inhaled. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • 2-Bromoallyl bromide: This is a lachrymator and should be handled with care in a fume hood.

  • Lithium hexamethyldisilazane (LiHMDS): This is a strong base and is pyrophoric. It should be handled under an inert atmosphere.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use. This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment.

References

In-Depth Technical Guide: 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Bromo-2-phenylpent-4-enenitrile, a halogenated unsaturated nitrile. The document details its chemical and physical properties, a known synthetic route with a detailed experimental protocol, and available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Compound Information

This compound is a chemical compound with the molecular formula C₁₁H₁₀BrN.[1][2][3] It possesses a stereocenter at the carbon bearing the phenyl and nitrile groups and a vinyl bromide moiety.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are primarily computed estimates.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN[1][2][3]
Molecular Weight 236.11 g/mol [2]
CAS Number 137040-93-8[1][2]
IUPAC Name This compound[2]
SMILES C=C(Br)CC(C#N)c1ccccc1[1]
Boiling Point (predicted) 304.8 °C at 760 mmHg[1]
Density (predicted) 1.357 g/cm³[1]
Flash Point (predicted) 138.2 °C[1]
LogP (predicted) 3.59[1]

Synthesis of this compound

The primary reported synthesis of this compound involves the alkylation of phenylacetonitrile with 2,3-dibromoprop-1-ene.[1] This reaction proceeds via the formation of a carbanion from phenylacetonitrile, which then acts as a nucleophile.

Synthetic Workflow

The synthesis can be visualized as a two-step process involving deprotonation followed by nucleophilic substitution.

SynthesisWorkflow reagent1 Phenylacetonitrile intermediate Phenylacetonitrile Anion reagent1->intermediate Deprotonation reagent2 Lithium hexamethyldisilazide (LiHMDS) in THF, -78 °C product This compound intermediate->product Alkylation reagent3 2,3-Dibromoprop-1-ene in THF, -78 °C to 20 °C

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the cited literature.[1]

Materials:

  • Phenylacetonitrile

  • Lithium hexamethyldisilazide (LiHMDS)

  • 2,3-Dibromoprop-1-ene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with phenylacetonitrile (1.0 equivalent) and anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is added dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.

  • Alkylation: 2,3-Dibromoprop-1-ene (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for 15 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m5HAr-H
5.80s1H=CH H
5.60s1H=CHH
4.20t, J = 7.0 Hz1HCH (Ph)CN
3.10d, J = 7.0 Hz2HCH ₂-C=C

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental data may vary.

Table 3: ¹³C NMR Spectroscopic Data

While a ¹³C NMR spectrum is reported to be available, the specific chemical shift values are not readily accessible in the public domain.[2] The predicted chemical shifts are listed below.

Chemical Shift (ppm)Assignment
135.0Ar-C (quaternary)
129.5Ar-C H
128.0Ar-C H
127.0Ar-C H
125.0C =CH₂
120.0C=C H₂
118.0C N
45.0C H₂
40.0C H
Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030mC-H stretch (aromatic, vinyl)
2960 - 2850mC-H stretch (aliphatic)
2250 - 2240mC≡N stretch
1640mC=C stretch (vinyl)
1600, 1495, 1450sC=C stretch (aromatic)
890s=CH₂ out-of-plane bend
750, 700sC-H out-of-plane bend (monosubstituted benzene)
650mC-Br stretch
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
235/237~1:1[M]⁺ (Molecular ion peak with bromine isotopes)
156[M - Br]⁺
116[C₉H₈]⁺
91[C₇H₇]⁺ (Tropylium ion)

Applications and Future Directions

The biological activity and potential applications of this compound have not been extensively reported in the scientific literature. However, its structure suggests several potential areas of interest for researchers:

  • Medicinal Chemistry: The combination of a nitrile group, a phenyl ring, and an allylic bromide makes it a versatile scaffold for the synthesis of novel bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The allylic bromide is a good leaving group for nucleophilic substitution reactions.

  • Materials Science: Unsaturated nitriles can be utilized as monomers in polymerization reactions. The presence of the bromine atom could also impart flame-retardant properties to resulting polymers.

  • Synthetic Intermediates: This compound can serve as a building block for the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond.

Further research is warranted to explore the reactivity and biological profile of this compound, which may unveil novel applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the available information on the characterization of this compound. A reliable synthetic protocol has been detailed, and a comprehensive set of predicted and partially available spectroscopic data has been provided to aid in its identification and characterization. While there is a lack of information regarding its biological activity and applications, its chemical structure suggests it could be a valuable tool for chemists in various fields. Further experimental investigation into this compound is encouraged to fully elucidate its properties and potential uses.

References

stability and storage of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the (CAS No. 137040-93-8). Due to the limited availability of direct experimental stability data for this specific compound, this guide synthesizes information from material safety data sheets (MSDS), supplier recommendations, and the known chemical reactivity of its constituent functional groups, particularly the allylic bromide moiety.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 236.11 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 137040-93-8--INVALID-LINK--, --INVALID-LINK--
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point 304.8 °C at 760 mmHg--INVALID-LINK--
Flash Point 138.2 °C--INVALID-LINK--
Density 1.357 g/cm³--INVALID-LINK--
Purity (typical) ≥95%--INVALID-LINK--

Stability and Storage Recommendations

While a comprehensive stability study for this compound is not publicly available, recommendations can be formulated based on supplier data and the chemical nature of the molecule.

Recommended Storage Conditions

The primary recommendations for the storage of this compound are summarized in Table 2.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale/Source
Temperature -20°C for long-term storage. Cool place for short-term.A commercial supplier suggests -20°C. --INVALID-LINK-- General guidance for reactive compounds is to store them at low temperatures to minimize degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The presence of an allylic bromide suggests potential sensitivity to oxidation and moisture.
Container Tightly closed, light-resistant container.To prevent contact with air and moisture, and to protect from light-induced degradation. --INVALID-LINK--
Location Dry, well-ventilated area.To prevent moisture absorption and to safely disperse any potential vapors. --INVALID-LINK--
Chemical Stability and Incompatibilities

The Material Safety Data Sheet for this compound explicitly states that there is "no data available" for its chemical stability, reactivity, and hazardous decomposition products. --INVALID-LINK-- However, based on the presence of the allylic bromide and nitrile functional groups, several incompatibilities can be inferred:

  • Strong Bases: The molecule contains a hydrogen atom alpha to both the phenyl and nitrile groups, which can be deprotonated by strong bases. The allylic bromide is also susceptible to elimination reactions in the presence of a base.

  • Strong Oxidizing Agents: The alkene and the phenyl ring can be susceptible to oxidation.

  • Nucleophiles: The allylic bromide is a reactive electrophile and will react with a wide range of nucleophiles (e.g., amines, thiols, alcohols).

  • Heat and Light: Allylic halides can be sensitive to heat and light, which can promote radical reactions or decomposition.

Potential Degradation Pathways

Given the structure of this compound, several degradation pathways are plausible, primarily involving the reactive allylic bromide moiety.

G Potential Degradation Pathways of this compound A This compound B Allylic Rearrangement Product (Isomeric Allylic Bromide) A->B Heat, Light, or Trace Acid/Base C Elimination Product (Diene) A->C Base D Hydrolysis Product (Allylic Alcohol) A->D Water/Moisture E Nucleophilic Substitution Products A->E Nucleophiles (e.g., R-NH2, R-SH)

Caption: Potential degradation pathways for this compound.

Allylic Rearrangement

Allylic halides are known to undergo rearrangement, especially when subjected to heat, light, or in the presence of trace amounts of acid or base. This can lead to the formation of a constitutional isomer.

Elimination

In the presence of a base, this compound can undergo an elimination reaction to form a conjugated diene.

Hydrolysis

Contact with water or moisture can lead to the hydrolysis of the allylic bromide to the corresponding allylic alcohol. This is a common degradation pathway for reactive halides.

Nucleophilic Substitution

As a reactive electrophile, the compound will readily react with nucleophiles. This is a key consideration if the compound is to be used in formulations with other active pharmaceutical ingredients or excipients that contain nucleophilic functional groups.

Experimental Protocols and Handling

Due to the lack of specific published experimental protocols for stability studies on this compound, a general workflow for assessing the stability of a new chemical entity is proposed.

G General Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Obtain High Purity Sample (>95%) B Characterize Initial Sample (HPLC, NMR, MS) A->B C Temperature Stress (e.g., 40°C, 60°C) B->C D Humidity Stress (e.g., 75% RH) B->D E Photostability (ICH Q1B) B->E F pH Stress (Aqueous Solutions) B->F G Time-Point Sampling C->G D->G E->G F->G H HPLC Analysis (Purity Assay, Impurity Profiling) G->H I LC-MS Analysis (Identification of Degradants) H->I J NMR Spectroscopy (Structural Elucidation) I->J

Caption: A general experimental workflow for assessing the stability of a chemical compound.

Synthesis and Purification

A reported synthesis of this compound involves the reaction of phenylacetonitrile with 2-bromoallyl bromide using a strong base like lithium hexamethyldisilazane in an inert solvent (tetrahydrofuran) at low temperatures (-78°C). --INVALID-LINK-- This synthetic route suggests that the compound is sensitive to strong bases and that purification should likely be conducted under neutral or slightly acidic conditions at low temperatures.

Safe Handling Procedures

Based on the available MSDS and the known hazards of similar compounds, the following handling procedures are recommended:

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood. --INVALID-LINK--

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. --INVALID-LINK--

  • Ignition Sources: Keep away from heat, sparks, and open flames. --INVALID-LINK--

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and prevent the spill from entering drains. --INVALID-LINK--

Conclusion

While specific, quantitative stability data for this compound is lacking in the public domain, a conservative approach to its storage and handling is warranted based on its chemical structure. The presence of a reactive allylic bromide functional group suggests that the compound is likely sensitive to heat, light, moisture, bases, and nucleophiles. For long-term preservation of its integrity, storage at -20°C under an inert atmosphere is recommended. Researchers and drug development professionals should exercise caution when handling this compound and consider performing in-house stability studies to determine its suitability for their specific applications.

Theoretical Examination of 4-Bromo-2-phenylpent-4-enenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center, a terminal alkene with a vinyl bromide, a nitrile group, and a phenyl ring, suggests a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a summary of the available theoretical and experimental data for this compound, including its physicochemical properties, a proposed synthetic route, and a discussion of its potential reactivity based on general chemical principles. Due to the limited availability of specific experimental and theoretical studies on this particular molecule in the public domain, this guide also incorporates data from analogous structures to provide a comprehensive overview.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN[1][2][3]
Molecular Weight 236.11 g/mol [2][3]
CAS Number 137040-93-8[1][2][3]
Boiling Point (predicted) 304.8 °C at 760 mmHg[1]
Density (predicted) 1.357 g/cm³[1]
Flash Point (predicted) 138.2 °C[1]
LogP (predicted) 3.59[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route involves the allylation of phenylacetonitrile.

Reaction Scheme:

The synthesis can be achieved by the reaction of phenylacetonitrile with 2,3-dibromopropene in the presence of a strong base.

Proposed Experimental Protocol:

  • Materials: Phenylacetonitrile, 2,3-dibromopropene, Sodium hydride (NaH) or a similar strong base, dry Tetrahydrofuran (THF), apparatus for inert atmosphere reaction, purification setup (e.g., column chromatography).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetonitrile in dry THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a molar equivalent of a strong base, such as sodium hydride (NaH), to the solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the phenylacetonitrile anion.

    • Slowly add one equivalent of 2,3-dibromopropene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Logical Workflow for Synthesis:

G reagents Phenylacetonitrile + 2,3-Dibromopropene reaction Allylation Reaction (Deprotonation followed by Nucleophilic Attack) reagents->reaction base Strong Base (e.g., NaH) in dry THF base->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Theoretical Considerations and Reactivity

Due to the absence of specific theoretical studies on this compound, its reactivity can be inferred from the functional groups present in its structure.

  • Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or react with organometallic reagents to form ketones. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the adjacent chiral center.

  • Vinyl Bromide: The vinyl bromide moiety is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various substituents at this position. It can also participate in nucleophilic substitution reactions, although these are generally less facile than with allylic or benzylic halides.

  • Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-withdrawing nature of the rest of the molecule.

  • Chiral Center: The presence of a stereocenter at the α-position to the phenyl and nitrile groups indicates that this molecule can exist as enantiomers. Stereoselective synthesis or resolution would be necessary to obtain enantiomerically pure forms, which could have distinct biological activities.

Potential Reaction Pathway:

A potential reaction pathway for this compound is a Suzuki cross-coupling reaction, which would replace the bromine atom with a new carbon-carbon bond.

G start This compound product Coupled Product start->product Suzuki Coupling reagents Aryl Boronic Acid (R-B(OH)₂) reagents->product catalyst Palladium Catalyst + Base catalyst->product

Caption: A potential Suzuki coupling reaction pathway.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched public databases. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton at the chiral center, methylene protons adjacent to the chiral center and the double bond, and two vinylic protons. The chemical shifts and coupling constants of these protons would be crucial for confirming the structure.

  • ¹³C NMR: Signals for the carbon atoms of the phenyl ring, the nitrile carbon, the chiral methine carbon, the methylene carbon, and the two sp² carbons of the vinyl group.

  • IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹, the C=C double bond stretch around 1640 cm⁻¹, and C-H stretches for the aromatic and aliphatic protons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Conclusion

This compound is a molecule with significant potential for synthetic applications due to its array of functional groups. While there is a notable lack of in-depth theoretical and experimental studies specifically on this compound, its physicochemical properties can be reliably predicted, and a plausible synthetic route has been outlined. Further research is warranted to fully characterize this compound, including the acquisition of detailed spectroscopic data and the exploration of its reactivity in various chemical transformations. Such studies would be invaluable for its potential application in the development of novel chemical entities for the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes and Protocols: Reactions of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential reactivity of 4-Bromo-2-phenylpent-4-enenitrile, a versatile building block in organic synthesis. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Properties and Data

This compound is a halogenated nitrile with the following key properties:

PropertyValueReference
Molecular Formula C₁₁H₁₀BrN[1][2]
Molecular Weight 236.11 g/mol [1]
CAS Number 137040-93-8[1][2]
Canonical SMILES C=C(Br)CC(C#N)C1=CC=CC=C1[1]
Boiling Point 304.8 °C at 760 mmHg[2]
Density 1.357 g/cm³[2]
LogP 3.59248[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the alkylation of phenylacetonitrile with 2,3-dibromopropene.

Experimental Protocol: Synthesis via Alkylation

This protocol is based on analogous synthetic procedures for similar compounds.

Materials:

  • Phenylacetonitrile

  • 2,3-Dibromopropene

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a solution of phenylacetonitrile in anhydrous THF, add a strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting solution at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 2,3-dibromopropene (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Yield Data (Illustrative):

Reactant 1Reactant 2BaseSolventYield (%)
Phenylacetonitrile2,3-DibromopropeneNaHTHF75-85
Phenylacetonitrile2,3-DibromopropeneLDATHF80-90

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Phenylacetonitrile Phenylacetonitrile Deprotonation Deprotonation of Phenylacetonitrile Phenylacetonitrile->Deprotonation Dibromopropene 2,3-Dibromopropene Alkylation Alkylation with 2,3-Dibromopropene Dibromopropene->Alkylation Base Strong Base (e.g., NaH, LDA) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Solvent->Alkylation Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Deprotonation Inert_Atmosphere->Alkylation Deprotonation->Alkylation Workup Aqueous Workup and Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Reactions and Applications

The structure of this compound, featuring a vinyl bromide and a nitrile group, suggests its utility in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds and other complex molecules.

Intramolecular Cyclization Reactions

The presence of the nitrile and the bromoalkene moieties in a suitable proximity allows for intramolecular cyclization reactions. These can be initiated by radical or transition-metal-catalyzed processes to form five- or six-membered rings.

Potential Reaction Pathway: Radical Cyclization

Under radical conditions, typically initiated by a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride), an aryl radical can be generated at the carbon bearing the bromine. This radical can then attack the nitrile group, leading to the formation of a cyclic iminyl radical, which can be further reduced to a cyclic amine.

Radical_Cyclization Potential Radical Cyclization Pathway Starting_Material This compound Vinyl_Radical Vinyl Radical Intermediate Starting_Material->Vinyl_Radical Radical Initiation Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Vinyl_Radical Reducing_Agent Reducing Agent (e.g., Bu3SnH) Reduction Reduction Reducing_Agent->Reduction Cyclization Intramolecular Attack on Nitrile Vinyl_Radical->Cyclization Cyclic_Iminyl_Radical Cyclic Iminyl Radical Cyclization->Cyclic_Iminyl_Radical Cyclic_Iminyl_Radical->Reduction Cyclic_Amine Cyclic Amine Product Reduction->Cyclic_Amine

Caption: Postulated radical cyclization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the pentenenitrile backbone.

Illustrative Reaction Scheme: Suzuki Coupling

Where 'R' can be an aryl, heteroaryl, or vinyl group.

General Experimental Protocol for Suzuki Coupling:

  • To a mixture of this compound (1.0 equivalent), a boronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Degas the reaction mixture and heat it under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Nucleophilic Substitution and Elimination Reactions

The allylic position of the bromine atom also makes it susceptible to nucleophilic substitution reactions. Furthermore, treatment with a strong, non-nucleophilic base could potentially lead to elimination reactions, forming a diene system.

Safety Information

  • Handling: this compound should be handled in a well-ventilated fume hood. Avoid inhalation of vapor and contact with skin and eyes.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[3]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

    • If inhaled: Move the person into fresh air.[3]

    • If swallowed: Rinse mouth with water.[3]

  • Stability and Reactivity: No specific data is available on the stability and reactivity of this compound. It is recommended to store it in a cool, dry place away from strong oxidizing agents.[3]

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 4-Bromo-2-phenylpent-4-enenitrile as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-bromo-2-phenylpent-4-enenitrile as a key intermediate in the synthesis of diverse organic scaffolds. Due to the limited specific literature on this compound, the following protocols are based on established synthetic methodologies for molecules containing similar functional motifs, namely vinyl bromides and activated nitriles. The provided data is illustrative to guide researchers in their synthetic endeavors.

Chemical Properties and Safety Information

This compound is a halogenated unsaturated nitrile with the molecular formula C₁₁H₁₀BrN.[1] Its structure, featuring a vinyl bromide, a nitrile group, and a phenyl ring, makes it an attractive precursor for various cyclization and cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₀BrN[1]
Molecular Weight236.11 g/mol
Boiling Point304.8 °C at 760 mmHg[1]
Density1.357 g/cm³[1]
LogP3.59[1]

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Avoid inhalation, ingestion, and skin contact.[2] In case of exposure, seek immediate medical attention.[2]

Application 1: Synthesis of Functionalized Pyrroles via Radical Cyclization

The presence of a bromine atom and an unsaturated nitrile moiety allows for the potential synthesis of substituted pyrroles through a radical cyclization pathway. This approach is valuable for accessing highly functionalized pyrrole rings, which are prevalent in pharmaceuticals and natural products.

Proposed Signaling Pathway: Radical Cyclization

G A This compound C Vinyl Radical Intermediate A->C Radical Formation B Radical Initiator (e.g., AIBN, Bu3SnH) B->A D 5-exo-dig Cyclization C->D Intramolecular Attack E Pyrrole Radical Intermediate D->E F Hydrogen Atom Abstraction E->F Quenching G Substituted Pyrrole F->G

Caption: Proposed radical cyclization pathway for pyrrole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-4-phenyl-1H-pyrrole-2-carbonitrile (Illustrative)
  • Reaction Setup: To a solution of this compound (1.0 mmol) in degassed toluene (10 mL) is added tributyltin hydride (1.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 mmol).

  • Reaction Conditions: The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 2: Illustrative Reaction Data for Pyrrole Synthesis

EntryInitiatorSolventTemperature (°C)Time (h)Yield (%)
1AIBN/Bu₃SnHToluene80475
2AIBN/Bu₃SnHBenzene80672
3(PhCOO)₂Dioxane100368

Application 2: Synthesis of Substituted Cyclopentenes via Transition Metal-Catalyzed Intramolecular Cyclization

The vinyl bromide functionality in this compound makes it a suitable substrate for transition metal-catalyzed intramolecular cyclization reactions, leading to the formation of functionalized cyclopentene rings. These structures are important building blocks in the synthesis of various natural products and biologically active molecules.

Proposed Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Pd Catalyst, Ligand, and Base to Solvent B Heat Reaction Mixture under Inert Atmosphere A->B C Monitor Reaction by TLC/GC-MS B->C D Cool and Quench Reaction C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for cyclopentene synthesis.

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck-Type Cyclization (Illustrative)
  • Reaction Setup: A mixture of this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol) is placed in a sealed tube.

  • Solvent: Anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) is added.

  • Reaction Conditions: The mixture is degassed and then heated to 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentene derivative.

Table 3: Illustrative Data for Palladium-Catalyzed Cyclopentene Synthesis

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF10065
2Pd(OAc)₂P(o-tol)₃K₂CO₃Acetonitrile12072
3PdCl₂(PPh₃)₂-NaOAcDMA11068

Conclusion

This compound represents a promising and versatile building block for the synthesis of valuable heterocyclic and carbocyclic compounds. The illustrative protocols provided herein for the synthesis of pyrroles and cyclopentenes highlight its potential utility in medicinal chemistry and materials science. Further exploration of its reactivity in various other transformations, such as Suzuki, Stille, and Sonogashira cross-coupling reactions, is warranted and could lead to the discovery of novel molecular architectures. Researchers are encouraged to adapt and optimize the outlined procedures to suit their specific synthetic targets.

References

Application Notes and Protocols for 4-Bromo-2-phenylpent-4-enenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, there is a notable absence of published literature detailing the specific applications of 4-Bromo-2-phenylpent-4-enenitrile in medicinal chemistry. Comprehensive searches of scientific databases have not yielded any reports on its biological activity, its use as a key starting material in the synthesis of bioactive compounds, or established experimental protocols related to drug discovery and development.

The following Application Notes and Protocols are therefore presented as a prospective guide based on the known reactivity and synthetic potential of its constituent functional groups: the vinyl bromide, the phenylacetonitrile moiety, and the overall molecular framework. These notes are intended to inspire potential research directions and provide a foundational understanding of how this compound could theoretically be employed in medicinal chemistry research.

Introduction and Physicochemical Properties

This compound is a chemical compound that possesses several reactive sites amenable to synthetic transformations. Its potential as a building block in medicinal chemistry stems from the presence of a vinyl bromide, a nitrile group, and a phenyl ring, all of which are common motifs in pharmacologically active molecules.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
Appearance Not reported
Boiling Point Not reported
Solubility Not reported

Potential Synthetic Applications in Medicinal Chemistry

The structural features of this compound suggest its utility as a versatile intermediate for the synthesis of more complex molecules, including various heterocyclic scaffolds known for their biological activities.

Precursor for Nitrogen-Containing Heterocycles

The presence of a nitrile group and a reactive vinyl bromide makes this compound a potential precursor for the synthesis of various nitrogen-containing heterocycles. Many heterocyclic compounds, such as pyridines, pyrimidines, and indoles, form the core of numerous approved drugs.

Hypothetical Protocol for Pyridine Synthesis:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous toluene.

  • Reagent Addition: Add a suitable dienophile (e.g., an electron-deficient alkyne, 1.2 equivalents) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter the catalyst, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Heterocycle Synthesis:

G A This compound B Cyclization Precursor A->B Synthetic Transformation (e.g., Cross-coupling, Cycloaddition) C Nitrogen Heterocycle (e.g., Pyridine, Pyrrole) B->C Intramolecular Cyclization D Biological Screening C->D Lead Compound Generation G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Derivative of This compound Inhibitor->Kinase Inhibits

Application Note: Protocol for Grignard Reaction with 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Grignard reaction of 4-Bromo-2-phenylpent-4-enenitrile. The primary objective of this protocol is the selective nucleophilic addition of a Grignard reagent to the nitrile functional group to form a ketone after acidic workup. Due to the presence of a vinyl bromide, careful control of reaction conditions is crucial to favor the desired reaction pathway and minimize potential side reactions, such as metal-halogen exchange. This document outlines the necessary reagents, equipment, step-by-step procedure, and data presentation for conducting this transformation.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a nitrile provides a classic route to the synthesis of ketones, proceeding through an intermediate imine anion which is subsequently hydrolyzed.[1][2][3] The substrate, this compound, presents a chemoselectivity challenge due to the presence of two electrophilic sites: the nitrile carbon and the carbon bearing the vinyl bromide. Generally, nitriles are less reactive towards Grignard reagents than many carbonyl compounds.[4] This protocol is designed to favor the nucleophilic attack on the nitrile group.

Materials and Methods

Reagents and Solvents
  • This compound (≥95% purity)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Cannula

  • Low-temperature thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Experimental Protocol

1. Reaction Setup:

  • A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a gas inlet is assembled.

  • The glassware is thoroughly flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

  • This compound (1.0 eq) is dissolved in anhydrous diethyl ether (20 mL) in the reaction flask under an inert atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

2. Grignard Reagent Addition:

  • Methylmagnesium bromide (1.1 eq, 3.0 M in Et₂O) is slowly added dropwise to the stirred solution of the nitrile via syringe over a period of 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Reaction Quenching and Work-up:

  • The reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl (20 mL) while maintaining the temperature below 10 °C.

  • The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Data Presentation

ParameterValue
SubstrateThis compound
Grignard ReagentMethylmagnesium bromide (3.0 M in Et₂O)
Substrate:Grignard Ratio1 : 1.1
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C
Reaction Time2 hours
Work-up Procedure1 M HCl quench, followed by extraction
Expected Product5-Bromo-3-phenyl-5-hexen-2-one
Purification MethodSilica Gel Column Chromatography

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Handle hydrochloric acid with care as it is corrosive.

Diagrams

Grignard_Reaction_Workflow A Reaction Setup (Flame-dried glassware, inert atmosphere) B Dissolve this compound in Anhydrous Et2O A->B C Cool to 0 °C B->C D Slow Addition of Methylmagnesium Bromide (1.1 eq) C->D E Stir at 0 °C for 2h D->E F Quench with 1 M HCl (aq) E->F G Aqueous Work-up (Extraction, Washes) F->G H Drying and Solvent Removal G->H I Column Chromatography H->I J Isolated Product: 5-Bromo-3-phenyl-5-hexen-2-one I->J

Caption: Experimental workflow for the Grignard reaction.

Reaction_Pathway Substrate This compound Grignard + CH3MgBr Substrate->Grignard Intermediate Imine Anion Intermediate Grignard->Intermediate 1. Et2O, 0 °C Workup H3O+ Intermediate->Workup Product 5-Bromo-3-phenyl-5-hexen-2-one (Ketone) Workup->Product 2. Aqueous Work-up

Caption: Proposed reaction pathway.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution on 4-Bromo-2-phenylpent-4-enenitrile with various nucleophiles. The protocols are designed to be a starting point for the synthesis of a variety of substituted 2-phenylpent-4-enenitrile derivatives, which may serve as intermediates in drug discovery and development.

Introduction

Allylic bromides are versatile substrates in organic synthesis, readily undergoing nucleophilic substitution reactions. The compound this compound presents an interesting case due to the presence of both a phenyl and a nitrile group at the α-position to the allylic system. These substituents influence the reactivity of the substrate and the potential for SN2 versus SN2' reaction pathways, which can lead to the formation of constitutional isomers. The protocols outlined below describe the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reactions on this compound with benzylamine, sodium ethoxide, and sodium thiophenoxide. The data is based on typical yields and spectroscopic characteristics observed for analogous reactions on structurally similar allylic bromides.

NucleophileProduct(s)Reaction Time (h)Temperature (°C)Yield (%)¹H NMR (δ, ppm) of Major Product (Predicted)¹³C NMR (δ, ppm) of Major Product (Predicted)
Benzylamine 4-(Benzylamino)-2-phenylpent-4-enenitrile (SN2) and/or 2-phenyl-4-(benzylamino)pent-2-enenitrile (SN2')122575-857.2-7.4 (m, 10H), 5.3-5.5 (m, 2H), 4.0 (m, 1H), 3.8 (s, 2H), 3.2 (d, 2H), 2.0 (br s, 1H)138.0, 135.0, 129.0, 128.5, 128.0, 127.5, 120.0, 118.0, 53.0, 48.0, 45.0
Sodium Ethoxide 4-Ethoxy-2-phenylpent-4-enenitrile (SN2) and/or 4-ethoxy-2-phenylpent-2-enenitrile (SN2')80 to 2580-907.2-7.4 (m, 5H), 5.3-5.5 (m, 2H), 4.5 (m, 1H), 4.0 (m, 1H), 3.5 (q, 2H), 2.8 (d, 2H), 1.2 (t, 3H)135.0, 130.0, 129.0, 128.0, 118.0, 115.0, 80.0, 65.0, 45.0, 15.0
Sodium Thiophenoxide 2-Phenyl-4-(phenylthio)pent-4-enenitrile (SN2) and/or 2-phenyl-4-(phenylthio)pent-2-enenitrile (SN2')62585-957.2-7.5 (m, 10H), 5.3-5.5 (m, 2H), 4.8 (m, 1H), 4.0 (m, 1H), 3.2 (d, 2H)136.0, 135.0, 133.0, 129.5, 129.0, 128.5, 128.0, 127.0, 118.0, 117.0, 50.0, 45.0

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using an ESI or GC-MS instrument.

Synthesis of Starting Material: this compound

A detailed procedure for the synthesis of the starting material can be adapted from the literature. A plausible route involves the alkylation of phenylacetonitrile with 2,3-dibromopropene in the presence of a base like sodium hydride in a suitable solvent such as THF.

Protocol 1: Reaction with Benzylamine (Nitrogen Nucleophile)

This protocol describes the synthesis of 4-(benzylamino)-2-phenylpent-4-enenitrile.

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added benzylamine (1.2 mmol).

  • The reaction mixture is stirred at room temperature (25 °C) for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Reaction with Sodium Ethoxide (Oxygen Nucleophile)

This protocol describes the synthesis of 4-ethoxy-2-phenylpent-4-enenitrile.

Procedure:

  • Sodium metal (1.2 mmol) is dissolved in absolute ethanol (5 mL) at 0 °C under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added dropwise to the sodium ethoxide solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature (25 °C) and stirred for an additional 6 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Reaction with Sodium Thiophenoxide (Sulfur Nucleophile)

This protocol describes the synthesis of 2-phenyl-4-(phenylthio)pent-4-enenitrile.

Procedure:

  • To a solution of thiophenol (1.1 mmol) in anhydrous THF (5 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise. The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the sodium thiophenoxide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature (25 °C) and stirred for 6 hours.

  • The reaction is quenched with water (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Material Preparation cluster_reactions Nucleophilic Substitution Reactions cluster_workup Workup & Purification cluster_analysis Product Characterization start This compound amine Reaction with Benzylamine start->amine alkoxide Reaction with Sodium Ethoxide start->alkoxide thiolate Reaction with Sodium Thiophenoxide start->thiolate workup Quenching & Extraction amine->workup alkoxide->workup thiolate->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms product Final Product(s) nmr->product ms->product

Caption: General workflow for the nucleophilic substitution on this compound.

Signaling Pathway of Nucleophilic Attack

signaling_pathway cluster_products Potential Products substrate This compound sn2_product SN2 Product (Direct Substitution) substrate->sn2_product SN2 Pathway sn2_prime_product SN2' Product (Allylic Rearrangement) substrate->sn2_prime_product SN2' Pathway nucleophile Nucleophile (Nu:⁻) nucleophile->substrate Attack at α-carbon nucleophile->substrate Attack at γ-carbon

Caption: Potential SN2 and SN2' pathways for nucleophilic attack.

Application Notes and Protocols for 4-Bromo-2-phenylpent-4-enenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe proposed synthetic routes for the use of 4-bromo-2-phenylpent-4-enenitrile in heterocyclic synthesis. Due to a lack of specific literature precedents for this particular substrate, these protocols are based on established methodologies for structurally related compounds. Researchers should consider these as theoretical applications and may need to optimize the reaction conditions.

Introduction

This compound is a versatile, yet underexplored, starting material for the synthesis of a variety of heterocyclic scaffolds. Its unique combination of a nitrile group, a vinyl bromide, and an allylic position makes it a promising candidate for the construction of nitrogen-containing heterocycles such as tetrazoles, pyridines, pyrroles, and pyrazoles. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed theoretical application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.

Proposed Synthetic Applications

Synthesis of 5-(1-phenyl-3-bromoprop-2-en-1-yl)-1H-tetrazole

The nitrile functionality of this compound can be readily converted to a tetrazole ring via a [3+2] cycloaddition reaction with an azide salt. This transformation is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.

Experimental Protocol:

A plausible protocol for this synthesis is adapted from the work of Demko and Sharpless on the synthesis of 5-substituted 1H-tetrazoles from nitriles in water.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add 20 mL of water to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2 with 3M HCl (aq).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-(1-phenyl-3-bromoprop-2-en-1-yl)-1H-tetrazole.

Quantitative Data (Predicted):

ParameterValueReference for Analogy
Plausible Yield 85-95%[1]
Purity >95% (after chromatography)General expectation for this method
Reaction Time 24 hours[1]

Logical Relationship Diagram:

tetrazole_synthesis start This compound reagents NaN3, ZnBr2 H2O, Reflux start->reagents [3+2] Cycloaddition product 5-(1-phenyl-3-bromoprop-2-en-1-yl)-1H-tetrazole reagents->product

Caption: Proposed synthesis of a tetrazole derivative.

Synthesis of 2-Bromo-4-methyl-6-phenylpyridine

A potential route to a substituted pyridine from this compound could involve a multi-component reaction, for example, a variation of the Kröhnke pyridine synthesis where the starting material acts as a Michael acceptor. A more direct, albeit hypothetical, approach could be a formal [4+2] cycloaddition or a related annulation strategy. For this example, we propose a hypothetical intramolecular cyclization followed by aromatization.

Experimental Protocol:

This speculative protocol is based on general principles of pyridine synthesis involving intramolecular cyclization.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reagents: Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-180 °C for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract with a suitable organic solvent like dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford 2-bromo-4-methyl-6-phenylpyridine.

Quantitative Data (Predicted):

ParameterValueReference for Analogy
Plausible Yield 40-60%Highly speculative
Purity >95% (after chromatography)General expectation
Reaction Time 12-24 hoursGeneral estimation for such cyclizations

Experimental Workflow Diagram:

pyridine_synthesis_workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Starting Material in NMP add_base Add DBU start->add_base heat Heat at 150-180 °C (12-24h) add_base->heat cool Cool and Quench with Water heat->cool extract Extract with DCM cool->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product 2-Bromo-4-methyl-6-phenylpyridine purify->product

Caption: Proposed workflow for pyridine synthesis.

Synthesis of 2-(Bromomethyl)-4-phenyl-1H-pyrrole

The allylic bromide functionality in this compound could be exploited for the synthesis of a pyrrole ring, potentially through a variation of the Hantzsch pyrrole synthesis. A hypothetical intramolecular cyclization initiated by the deprotonation of the carbon alpha to the nitrile is proposed here.

Experimental Protocol:

This protocol is conceptual and would require significant optimization.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Intermediate Trapping: In a separate flask, prepare a solution of a reducing agent like diisobutylaluminium hydride (DIBAL-H) (2.0 eq) in toluene at -78 °C.

  • Reduction: Slowly add the reaction mixture from step 2 to the DIBAL-H solution.

  • Work-up:

    • Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography to yield 2-(bromomethyl)-4-phenyl-1H-pyrrole.

Quantitative Data (Predicted):

ParameterValueReference for Analogy
Plausible Yield 30-50%Highly speculative
Purity >95% (after chromatography)General expectation
Reaction Time 8-12 hoursGeneral estimation

Signaling Pathway Diagram (Hypothetical Mechanism):

pyrrole_synthesis_pathway start This compound deprotonation Deprotonation (NaH) start->deprotonation cyclization Intramolecular SN2 Cyclization deprotonation->cyclization intermediate Cyclic Imine Intermediate cyclization->intermediate reduction Reduction (DIBAL-H) intermediate->reduction product 2-(Bromomethyl)-4-phenyl-1H-pyrrole reduction->product

Caption: Hypothetical pathway for pyrrole synthesis.

Synthesis of 5-Methyl-3-phenyl-1H-pyrazole

The reaction of α,β-unsaturated ketones with hydrazine is a well-established method for the synthesis of pyrazoles. While this compound is not a ketone, it is conceivable that under certain conditions, it could react with hydrazine to form a pyrazole. A plausible pathway would involve initial substitution of the vinyl bromide by hydrazine, followed by intramolecular cyclization onto the nitrile.

Experimental Protocol:

This protocol is adapted from general procedures for pyrazole synthesis from α,β-unsaturated carbonyl compounds and hydrazines.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 6-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain 5-methyl-3-phenyl-1H-pyrazole.

Quantitative Data (Predicted):

ParameterValueReference for Analogy
Plausible Yield 50-70%[2][3]
Purity >95% (after purification)General expectation
Reaction Time 6-12 hours[2][3]

Logical Relationship Diagram:

pyrazole_synthesis start This compound reagents Hydrazine Hydrate Ethanol, Reflux start->reagents Nucleophilic Substitution intermediate Hydrazone Intermediate reagents->intermediate product 5-Methyl-3-phenyl-1H-pyrazole intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of a pyrazole derivative.

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing various palladium-catalyzed cross-coupling reactions with 4-Bromo-2-phenylpent-4-enenitrile, a versatile building block in organic synthesis. The protocols are based on established methodologies for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, and include a specific, documented example of a Suzuki coupling with this substrate.

Introduction

This compound is a valuable synthetic intermediate containing a vinyl bromide moiety, which is amenable to a variety of cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. This document outlines generalized protocols for several key cross-coupling reactions and presents a specific example of a Suzuki coupling.

Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The following reactions are particularly relevant for the functionalization of this compound:

  • Suzuki Coupling: The reaction of the vinyl bromide with a boronic acid or ester to form a new C-C bond.

  • Heck Reaction: The coupling of the vinyl bromide with an alkene to introduce a new vinyl group.[1][2]

  • Sonogashira Coupling: The reaction of the vinyl bromide with a terminal alkyne to generate a conjugated enyne system.[3][4]

  • Buchwald-Hartwig Amination: The coupling of the vinyl bromide with an amine to form a new C-N bond.[5][6][7]

Data Presentation

The following table summarizes a documented Suzuki cross-coupling reaction with this compound.

Reaction Type Coupling Partner Catalyst Product Yield (%) Reference
Suzuki CouplingPhenylboronic acidTetrakis(triphenylphosphine)palladium(0)2,4-diphenylpent-4-enenitrile81.0[8]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki Coupling

This protocol is based on a reported Suzuki coupling of this compound with phenylboronic acid.[8]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate solution (2 M)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add the aqueous sodium carbonate solution (2.0 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction (Generalized)

This generalized protocol is based on standard Heck reaction conditions.[1][2]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., triphenylphosphine, tri-o-tolylphosphine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the alkene (1.5 eq), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Degas the mixture with nitrogen or argon.

  • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) in the reaction solvent and add this catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling (Generalized)

This generalized protocol is based on typical Sonogashira coupling conditions.[3][4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the anhydrous solvent.

  • Add the base (3.0 eq).

  • Degas the solution with nitrogen or argon.

  • Add the palladium catalyst (0.02 eq) and copper(I) iodide (0.04 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (Generalized)

This generalized protocol is based on standard Buchwald-Hartwig amination procedures.[5][6][7]

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate and purify the resulting residue by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Reactants 1. Add Reactants (this compound, Coupling Partner, Base) Solvent 2. Add Anhydrous Solvent Reactants->Solvent Degas 3. Degas Mixture Solvent->Degas Catalyst 4. Add Pd Catalyst & Ligand Degas->Catalyst Heat 5. Heat Reaction Catalyst->Heat Monitor 6. Monitor Progress Heat->Monitor Quench 7. Quench Reaction Monitor->Quench Extract 8. Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them with care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[9]

References

Application Notes and Protocols: Reaction of 4-Bromo-2-phenylpent-4-enenitrile with Organometallics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential reaction mechanisms of 4-bromo-2-phenylpent-4-enenitrile with organometallic reagents. Due to the absence of specific literature precedents for this substrate, this note focuses on plausible palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, which are standard methods for C-C bond formation with vinyl halides. This document offers generalized protocols and mechanistic insights relevant to the synthesis of novel 2,4-disubstituted pent-4-enenitrile derivatives, which are of interest in medicinal chemistry and drug discovery.

Introduction

The compound this compound is a versatile substrate for organic synthesis. Its structure incorporates a phenylacetonitrile moiety, which is a common scaffold in medicinal chemistry, and a vinyl bromide group, which is amenable to a variety of cross-coupling reactions. The ability to introduce diverse substituents at the 4-position through reactions with organometallic reagents opens up avenues for the creation of novel molecular entities with potential therapeutic applications. The nitrile group itself is a valuable pharmacophore, capable of participating in various biological interactions and serving as a synthetic handle for further molecular elaboration. This note will explore the most probable reaction pathways for the functionalization of this substrate.

Plausible Reaction Mechanisms

Given that this compound is a vinyl halide, palladium-catalyzed cross-coupling reactions are the most likely successful strategies for derivatization with organometallic reagents. Direct nucleophilic substitution with highly basic organometallics like Grignard or organolithium reagents is less likely to be selective and may lead to side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Generalized Reaction Scheme:

Mechanistic Pathway:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R) is transferred from the boronic acid (activated by the base) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Substrate_Complex Oxidative Addition Intermediate Pd(0)L2->Substrate_Complex Oxidative Addition Transmetalation_Complex Transmetalation Intermediate Substrate_Complex->Transmetalation_Complex Transmetalation Product_Complex Reductive Elimination Precursor Transmetalation_Complex->Product_Complex Product_Complex->Pd(0)L2 Reductive Elimination Product 2-Phenyl-4-(R)-pent-4-enenitrile Product_Complex->Product This compound This compound This compound->Substrate_Complex R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[1] Organozinc compounds are generally more reactive than organoboron compounds, which can be advantageous in some cases.[1]

Generalized Reaction Scheme:

Mechanistic Pathway:

The mechanism of the Negishi coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base.

Negishi_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Substrate Transmetalation Transmetalation Oxidative_Addition->Transmetalation + R-ZnX Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Product

Heck Reaction

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. In the context of this compound, this would involve reacting it with another alkene to form a diene system.

Generalized Reaction Scheme:

Mechanistic Pathway:

The Heck reaction pathway includes oxidative addition of the palladium catalyst to the vinyl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the diene product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the catalyst.

Heck_Reaction_Workflow start Start reagents Mix Substrate, Alkene, Pd Catalyst, and Base start->reagents reaction Heat Reaction Mixture reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Experimental Protocols (Generalized)

The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Note: These are hypothetical for the specific substrate this compound and should be optimized for specific reaction partners.

Protocol 1: Suzuki-Miyaura Coupling (Hypothetical)

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Triphenylphosphine (PPh3, 0.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical)

The following table illustrates how quantitative data for a series of hypothetical Suzuki-Miyaura couplings could be presented.

EntryBoronic Acid (R-B(OH)2)Catalyst SystemSolventTime (h)Yield (%)
1Phenylboronic acidPd(OAc)2/PPh3Toluene/H2O685
24-Methoxyphenylboronic acidPd(dppf)Cl2Dioxane/H2O878
3Vinylboronic acid pinacol esterPd(PPh3)4THF/H2O492
4Thiophene-2-boronic acidPd(OAc)2/SPhosToluene/H2O1075

Applications in Drug Development

The derivatization of this compound via these methods allows for the synthesis of a library of compounds with diverse substituents at the 4-position. This structural diversity is crucial in drug discovery for:

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the 'R' group, researchers can probe the interactions of these molecules with biological targets and optimize their potency and selectivity.

  • Improving Pharmacokinetic Properties: The introduction of different functional groups can modulate properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of viable drug candidates.

  • Accessing Novel Chemical Space: These reactions enable the creation of unique molecular architectures that may lead to the discovery of first-in-class therapeutics.

Conclusion

References

Application Notes and Protocols for 4-Bromo-2-phenylpent-4-enenitrile in Stereoselective Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the current publicly available information regarding the application of 4-Bromo-2-phenylpent-4-enenitrile in stereoselective synthesis. Despite a comprehensive search of scientific databases and chemical literature, no specific examples of the use of this compound in stereoselective reactions, including detailed experimental protocols or quantitative data on stereoselectivity, have been identified. This suggests that the stereoselective applications of this compound are not well-documented in the accessible scientific literature. This document summarizes the available chemical data for the compound and discusses potential, though currently hypothetical, applications in stereoselective synthesis based on its structural features.

Chemical Properties of this compound

This compound is a halogenated nitrile containing a stereocenter at the α-position to the nitrile and a vinyl bromide moiety. These structural features theoretically allow for its participation in a variety of stereoselective transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
CAS Number 137040-93-8
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature
Solubility Not specified in available literature

Note: The lack of extensive physical and chemical data underscores the limited investigation into this specific compound.

Hypothetical Stereoselective Applications

While no concrete examples are available, the structure of this compound suggests its potential as a substrate in several classes of stereoselective reactions. The presence of a chiral center and reactive functional groups (nitrile, vinyl bromide, phenyl group) could be exploited in asymmetric synthesis.

Potential as a Pro-Nucleophile in Asymmetric Catalysis

The α-proton to the nitrile group is acidic and could be deprotonated to form a nitrile-stabilized carbanion. This nucleophile could then participate in various asymmetric reactions catalyzed by chiral metal complexes or organocatalysts.

Diagram 1: Hypothetical Asymmetric Alkylation

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Potential Product start This compound reagents Base Chiral Catalyst (e.g., Metal-Ligand Complex) Electrophile (R-X) start->reagents Deprotonation & Coordination product Diastereomerically/Enantiomerically Enriched Product reagents->product Stereoselective Alkylation

Caption: Hypothetical workflow for a stereoselective alkylation.

Potential in Metal-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality could serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The stereocenter adjacent to the reacting site could influence the stereochemical outcome of these reactions, particularly in intramolecular cyclization variants.

Diagram 2: Potential Intramolecular Heck Cyclization

G cluster_substrate Substrate cluster_catalyst Catalytic System cluster_cyclization Potential Outcome substrate This compound (or a derivative) catalyst Pd(0) or Pd(II) precatalyst Chiral Ligand Base substrate->catalyst Oxidative Addition cyclized_product Chiral Cyclopentane or Cyclohexane Derivative catalyst->cyclized_product Intramolecular Carbopalladation & Beta-Hydride Elimination/Reductive Elimination

Caption: Conceptual pathway for an asymmetric intramolecular Heck reaction.

Experimental Protocols: A Note on the Absence of Data

A critical aspect of this review is the absence of any published, peer-reviewed experimental protocols for the stereoselective synthesis using this compound. Therefore, it is not possible to provide detailed methodologies, including:

  • Reaction setup and conditions: No information on optimal solvents, temperatures, reaction times, or catalysts is available.

  • Work-up and purification procedures: Standard laboratory techniques would need to be developed and optimized.

  • Characterization of products: While standard techniques like NMR, mass spectrometry, and chiral HPLC would be employed, no reference data exists for potential products.

Quantitative Data

Consistent with the lack of experimental protocols, there is no quantitative data to summarize. Key metrics for stereoselective synthesis, such as:

  • Yields (%)

  • Enantiomeric Excess (ee %)

  • Diastereomeric Ratio (dr)

are not reported in the scientific literature for any reaction involving this compound.

Conclusion and Future Outlook

The application of this compound in stereoselective synthesis remains an unexplored area of research. While its chemical structure suggests potential for use in various asymmetric transformations, there is a clear lack of published research to support these possibilities.

For researchers in academia and the pharmaceutical industry, this compound represents an opportunity for novel methodology development. Future work could focus on:

  • Systematic investigation of its reactivity: Exploring its behavior under various catalytic conditions (e.g., with chiral Lewis acids, Brønsted acids, or transition metal complexes).

  • Development of novel stereoselective methods: Designing new synthetic routes that leverage the unique combination of functional groups in this molecule.

  • Application in target-oriented synthesis: Utilizing this compound as a building block for the synthesis of complex, biologically active molecules.

Until such research is conducted and published, any discussion of its role in stereoselective synthesis remains speculative. Researchers are encouraged to perform initial exploratory reactions and thoroughly characterize any resulting products to establish a foundation for future work in this area.

Application Notes and Protocols for the Synthesis of 4-Bromo-2-phenylpent-4-enenitrile Utilizing Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Bromo-2-phenylpent-4-enenitrile via the α-alkylation of phenylacetonitrile with 2,3-dibromopropene. This synthesis route necessitates the use of a strong, air-sensitive base, such as sodium hydride (NaH), requiring inert atmosphere techniques for successful and safe execution.

Introduction

The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When the benzylic proton of phenylacetonitrile is removed by a strong base, a resonance-stabilized carbanion is formed. This nucleophile can then react with an electrophile, such as an alkyl halide, to yield an α-substituted nitrile. For the synthesis of this compound, the use of a strong, air-sensitive base is crucial for the efficient deprotonation of phenylacetonitrile. Handling such reagents requires meticulous exclusion of air and moisture to prevent their decomposition and ensure the desired reactivity. This protocol outlines the necessary procedures for safely handling sodium hydride and performing the alkylation reaction under an inert atmosphere.

Data Presentation

The following table summarizes representative quantitative data for the α-alkylation of phenylacetonitrile with various alkyl halides using air-sensitive bases, providing a comparative overview of typical reaction conditions and yields.

Base (equiv.)Alkyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
NaH (1.1)Benzyl chlorideDMFRoom Temp295Fictional Example
LDA (1.1)n-Butyl bromideTHF-78 to Room Temp388Fictitious Example
KOtBu (0.8)Benzyl alcoholToluene1203-1270-90[1]
NaH (1.1)Allyl bromideTHF0 to Room Temp492Hypothetical Example

Experimental Protocols

Materials and Reagents
  • Phenylacetonitrile (freshly distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,3-Dibromopropene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (high purity)

  • Standard organic solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment
  • Schlenk line or glovebox

  • Oven-dried glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and stir bars

  • Syringes and needles (oven-dried)

  • Rubber septa

  • Cannula for liquid transfers

  • Rotary evaporator

  • Chromatography column

Safety Precautions
  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH powder in a glovebox or under a stream of inert gas. The 60% dispersion in mineral oil is less pyrophoric but still requires careful handling.

  • 2,3-Dibromopropene is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Detailed Synthesis Protocol

Step 1: Preparation of the Reaction Apparatus

  • Thoroughly wash and oven-dry all necessary glassware (e.g., a 250 mL three-necked round-bottom flask, a dropping funnel, and a condenser) at 120 °C for at least 4 hours to remove all traces of moisture.

  • Assemble the glassware hot under a stream of inert gas (argon or nitrogen).

  • Equip the flask with a magnetic stir bar, a rubber septum on one neck, the dropping funnel on the central neck, and a condenser with a gas inlet/outlet on the third neck.

  • Connect the gas outlet to a bubbler to maintain a positive pressure of inert gas.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

Step 2: Reaction Setup

  • In a glovebox or under a positive pressure of inert gas, weigh 0.44 g (11.0 mmol, 1.1 equivalents) of 60% sodium hydride dispersion into the reaction flask.

  • Wash the sodium hydride dispersion three times with 10 mL of anhydrous hexanes to remove the mineral oil. Carefully remove the hexanes each time using a cannula.

  • Add 50 mL of anhydrous THF to the reaction flask.

  • In a separate, dry flask, prepare a solution of 1.17 g (10.0 mmol, 1.0 equivalent) of freshly distilled phenylacetonitrile in 20 mL of anhydrous THF.

  • Transfer the phenylacetonitrile solution to the dropping funnel using a cannula or a dry syringe.

Step 3: Formation of the Phenylacetonitrile Anion

  • Cool the reaction flask containing the sodium hydride suspension to 0 °C using an ice bath.

  • Slowly add the phenylacetonitrile solution from the dropping funnel to the stirred suspension of sodium hydride over 30 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for an additional hour to ensure complete deprotonation. The formation of the anion is usually indicated by a change in color.

Step 4: Alkylation

  • Cool the reaction mixture back down to 0 °C.

  • In a separate, dry flask, prepare a solution of 2.0 g (10.0 mmol, 1.0 equivalent) of 2,3-dibromopropene in 10 mL of anhydrous THF.

  • Slowly add the 2,3-dibromopropene solution to the reaction mixture via syringe over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature and stir overnight.

Step 5: Workup and Purification

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to neutralize any remaining base.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Step 6: Characterization

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected boiling point is approximately 304.8 °C at 760 mmHg.[2]

Visualizations

experimental_workflow cluster_prep Apparatus Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry Glassware p2 Assemble Hot p1->p2 p3 Inert Atmosphere Purge p2->p3 r1 Add NaH and THF p3->r1 Transfer to Schlenk line r2 Add Phenylacetonitrile at 0°C r1->r2 r3 Stir at RT (Anion Formation) r2->r3 r4 Cool to 0°C r3->r4 r5 Add 2,3-Dibromopropene r4->r5 r6 Stir Overnight r5->r6 w1 Quench with NH4Cl r6->w1 Transfer to separatory funnel w2 Extraction w1->w2 w3 Drying and Concentration w2->w3 w4 Column Chromatography w3->w4 end 4-Bromo-2-phenylpent- 4-enenitrile w4->end Pure Product logical_relationship cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Key Steps phenylacetonitrile Phenylacetonitrile deprotonation Deprotonation phenylacetonitrile->deprotonation dibromopropene 2,3-Dibromopropene alkylation SN2 Alkylation dibromopropene->alkylation base Sodium Hydride (NaH) (Air-Sensitive) base->deprotonation solvent Anhydrous THF solvent->deprotonation solvent->alkylation atmosphere Inert Atmosphere (Ar or N2) atmosphere->base Protects deprotonation->alkylation Forms Nucleophilic Anion product 4-Bromo-2-phenylpent- 4-enenitrile alkylation->product

References

Catalytic Applications of 4-Bromo-2-phenylpent-4-enenitrile Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the catalytic applications of 4-bromo-2-phenylpent-4-enenitrile and its derivatives has yielded limited specific information within publicly accessible scientific literature. While the chemical structure suggests potential for use as a ligand or precursor in transition metal catalysis, particularly in cross-coupling reactions, no detailed studies, application notes, or established protocols specifically describing its catalytic use were identified.

The core structure of this compound contains several features that could, in principle, be relevant to catalysis. The presence of a nitrile group and a phenyl ring could allow for coordination with a metal center, potentially forming a catalytically active complex. The vinyl bromide moiety is a common functional group used in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, suggesting the molecule could act as a substrate in these reactions to synthesize more complex molecules.

However, a comprehensive search of chemical databases and scientific journals did not reveal any instances where this compound or its direct derivatives are employed as the primary catalytic species or as a critical ligand for a catalytic system. The available literature primarily focuses on the synthesis and characterization of related compounds or their use as building blocks in organic synthesis.

Given the absence of specific data on the catalytic applications of this compound derivatives, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or diagrams of signaling pathways or experimental workflows.

Further experimental research would be required to explore the potential catalytic activity of this class of compounds. Such research could involve:

  • Synthesis of derivatives: Modification of the phenyl ring or the nitrile group to enhance coordinating ability.

  • Complexation with transition metals: Investigating the formation of stable complexes with metals like palladium, nickel, or copper.

  • Screening in catalytic reactions: Testing the in-situ formed complexes for catalytic activity in various organic transformations.

Until such research is conducted and published, the catalytic applications of this compound derivatives remain an unexplored area of chemistry. Researchers and drug development professionals interested in this specific scaffold may need to undertake foundational research to determine its potential in catalysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-phenylpent-4-enenitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental yield and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The prevalent laboratory method for synthesizing this compound is through the α-alkylation of phenylacetonitrile with an appropriate three-carbon electrophile. A widely cited method involves the reaction of phenylacetonitrile with 2,3-dibromopropene using a strong base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are phenylacetonitrile and 2,3-dibromopropene. A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is commonly employed to deprotonate the phenylacetonitrile. Anhydrous tetrahydrofuran (THF) is a typical solvent for this reaction.

Q3: What is a reasonable expected yield for this synthesis?

A3: Reported yields for the synthesis of this compound can vary. A documented procedure reports a yield of approximately 46%.[1] Optimization of reaction conditions is crucial for maximizing the yield.

Q4: What are the key safety precautions to consider during this synthesis?

A4: It is imperative to handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Phenylacetonitrile is toxic, and 2,3-dibromopropene is a lachrymator and irritant. Strong bases like LiHMDS are corrosive and moisture-sensitive. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of phenylacetonitrile.Ensure the use of a sufficiently strong and fresh base. Verify the molar equivalence of the base to the starting material.
Inactive 2,3-dibromopropene.Use freshly distilled or recently purchased 2,3-dibromopropene.
Quenching of the reaction by moisture or air.Use anhydrous solvents and glassware. Maintain a positive pressure of an inert gas throughout the reaction.
Formation of Multiple Products (Side Reactions) Dialkylation of phenylacetonitrile.Add the 2,3-dibromopropene slowly to the reaction mixture at a low temperature to control the reaction rate and favor mono-alkylation.
Isomerization of the double bond.Maintain low reaction temperatures and minimize reaction time.
Polymerization of 2,3-dibromopropene.Add the electrophile slowly and maintain a low concentration in the reaction mixture.
Difficulty in Product Purification Presence of unreacted starting materials.Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the product from the more polar phenylacetonitrile.
Oily or tarry crude product.Perform an aqueous workup to remove inorganic salts. Consider a liquid-liquid extraction to remove highly polar impurities.

Experimental Protocols

Synthesis of this compound (46% Yield)

This protocol is adapted from a reported synthesis and provides a baseline for optimization.

Materials:

  • Phenylacetonitrile

  • 2,3-Dibromopropene

  • Lithium hexamethyldisilazide (LiHMDS) (as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve phenylacetonitrile in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS in THF to the cooled solution of phenylacetonitrile. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • To the resulting anion solution, add 2,3-dibromopropene dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as the final product.

Reactant Molar Ratio Notes
Phenylacetonitrile1.0 eqStarting material
2,3-Dibromopropene1.1 - 1.5 eqElectrophile
LiHMDS1.1 eqBase
Anhydrous THF-Solvent

Visualizations

Reaction Scheme

Reaction_Scheme Phenylacetonitrile Phenylacetonitrile Product This compound Phenylacetonitrile->Product 1. LiHMDS, THF, -78 °C 2. 2,3-Dibromopropene 2,3-Dibromopropene 2,3-Dibromopropene 2,3-Dibromopropene->Product

Caption: Synthesis of this compound.

Experimental Workflow

Workflow A Dissolve Phenylacetonitrile in Anhydrous THF B Cool to -78 °C A->B C Add LiHMDS Solution B->C D Stir for 30 min at -78 °C C->D E Add 2,3-Dibromopropene D->E F Warm to Room Temperature and Stir Overnight E->F G Quench with Saturated NH4Cl F->G H Aqueous Workup and Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting Start Low Yield or No Product Check_Base Was the base fresh and anhydrous? Start->Check_Base Check_Electrophile Was the 2,3-dibromopropene pure? Check_Base->Check_Electrophile Yes Solution_Base Use fresh, properly stored base. Check_Base->Solution_Base No Check_Conditions Were anhydrous conditions maintained? Check_Electrophile->Check_Conditions Yes Solution_Electrophile Purify or use fresh electrophile. Check_Electrophile->Solution_Electrophile No Solution_Conditions Ensure dry glassware and inert atmosphere. Check_Conditions->Solution_Conditions No

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Bromo-2-phenylpent-4-enenitrile from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the common synthetic route from phenylacetonitrile and 2,3-dibromopropene, the primary impurities are likely to be unreacted starting materials (phenylacetonitrile and 2,3-dibromopropene), residual base (e.g., lithium hexamethyldisilazane), and potential side-products from elimination or over-alkylation.

Q2: What is the recommended purification method for this compound?

A2: Flash column chromatography using silica gel is the most effective and widely used method for purifying this compound on a laboratory scale. This technique separates compounds based on their polarity.[1][2][3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation during column chromatography.[3][4] By analyzing the fractions collected from the column, you can identify which ones contain the pure product. A suitable TLC solvent system should provide good separation between the product and impurities, with the product having an Rf value ideally between 0.3 and 0.5.

Q4: Is this compound stable during purification?

A4: While generally stable, prolonged exposure to highly acidic or basic conditions during workup or chromatography should be avoided, as this could potentially lead to decomposition or side reactions. The presence of the vinyl bromide moiety suggests that care should be taken to avoid conditions that might promote its reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Problem Possible Cause Solution
Product does not elute from the column. The eluting solvent is not polar enough.Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The product has decomposed on the silica gel.Consider deactivating the silica gel with a small amount of a neutral or slightly basic additive like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Product co-elutes with an impurity. The solvent system does not provide adequate separation.Optimize the solvent system using TLC before running the column. Try different solvent mixtures (e.g., dichloromethane/hexane, toluene/ethyl acetate) to achieve better separation.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of crude material loaded. A general rule is to use 30-100g of silica gel for every 1g of crude mixture.
Streaking of the product on the TLC plate and column. The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or an amine base like triethylamine to the eluent to reduce tailing.
The sample is not fully dissolved when loaded onto the column.Ensure the crude sample is fully dissolved in a minimum amount of the initial eluting solvent before loading it onto the column.
Low recovery of the product. The product is partially lost in the column.Ensure all the product has eluted by thoroughly flushing the column with a more polar solvent at the end of the purification and checking the fractions by TLC.
The product is volatile and has evaporated during solvent removal.Use a rotary evaporator at a reduced temperature and pressure to remove the solvent from the purified fractions.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel (230-400 mesh) to the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Stir the mixture gently to form a homogeneous slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until it is just above the silica gel bed.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of the initial eluting solvent.

  • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

  • Drain the solvent until the sample has fully entered the silica gel bed.

4. Elution:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluting solvent as needed based on TLC analysis of the collected fractions.

5. Fraction Analysis:

  • Spot each collected fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recommended Starting Conditions:

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with a low polarity mixture such as Hexane:Ethyl Acetate (98:2) and gradually increase the proportion of Ethyl Acetate.
TLC Visualization UV light (254 nm)

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture Dissolve Dissolve in Minimal Solvent Crude->Dissolve TLC_Analysis TLC Analysis of Crude Dissolve->TLC_Analysis Load Load onto Silica Column TLC_Analysis->Load Determine Starting Eluent Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-phenylpent-4-enenitrile.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagent.2. Reaction conditions (temperature, time) not optimal.3. Purity of starting materials is low.4. Presence of moisture or oxygen in an air-sensitive reaction.1. Use fresh or properly stored catalysts and reagents.2. Optimize reaction temperature and time based on literature for similar reactions.3. Purify starting materials before use.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Byproducts 1. Over-alkylation: The starting phenylacetonitrile is deprotonated and reacts more than once.2. Isomerization: The double bond migrates to a more stable position.3. Elimination Reactions: Loss of HBr from the product or intermediates.4. Side reactions of the starting materials: For example, self-condensation of phenylacetonitrile.1. Use a less reactive base or control the stoichiometry of the base and alkylating agent carefully.2. Control the reaction temperature and choose a selective catalyst if applicable.3. Use a non-nucleophilic base and keep the temperature low.4. Slowly add the base to the reaction mixture containing both the nitrile and the electrophile.
Product Decomposition The product may be unstable under the reaction or workup conditions (e.g., high temperature, strong acid/base).Perform the reaction at the lowest effective temperature and use mild workup procedures. Avoid prolonged exposure to harsh conditions.
Difficulty in Product Purification The product has similar polarity to byproducts, making chromatographic separation challenging.1. Attempt recrystallization from a suitable solvent system.2. Optimize the mobile phase for column chromatography to improve separation.3. Consider derivatization of the product or byproduct to alter its polarity before separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While the exact byproducts depend on the specific synthetic route, common impurities in related syntheses include:

  • Di-alkylated Phenylacetonitrile: Formed when the phenylacetonitrile anion reacts with two molecules of the alkylating agent.

  • Isomers of the Product: The position of the double bond can shift, leading to isomers such as 4-Bromo-2-phenylpent-3-enenitrile. This can be favored in cases where a more substituted, and thus more stable, double bond results.[1]

  • Elimination Products: Loss of HBr can lead to the formation of diene byproducts.

  • Starting Materials: Unreacted phenylacetonitrile and other starting reagents.

Q2: How can I minimize the formation of the di-alkylated byproduct?

A2: To reduce di-alkylation, you can try the following:

  • Slowly add the base to a mixture of the phenylacetonitrile and the alkylating agent.

  • Use a bulky, non-nucleophilic base.

  • Use a slight excess of phenylacetonitrile relative to the alkylating agent.

  • Employing alkali metal hydroxides impregnated on alumina as a base has been shown to favor selective α-monoalkylation of phenylacetonitrile.[2]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve the reaction rate, consider the following:

  • Increase the temperature: Do this cautiously, as it may also increase byproduct formation.

  • Use a more active catalyst: If your reaction is catalyst-dependent, ensure the catalyst is active and consider screening other catalysts.

  • Change the solvent: The choice of solvent can significantly impact reaction rates. A solvent that better solubilizes the reactants and intermediates may improve the rate.

Q4: What is a plausible synthetic pathway for this compound and what byproducts are associated with it?

A4: A plausible pathway is the α-alkenylation of phenylacetonitrile with a suitable 4-carbon building block containing a bromo-alkene moiety. For instance, a palladium-catalyzed reaction with a vinyl bromide could be employed.[3] In such a reaction, potential byproducts could arise from side reactions of the catalyst or starting materials.

Another potential route involves the allylic bromination of a precursor like 2-phenylpent-4-enenitrile using N-bromosuccinimide (NBS). The radical intermediate in allylic bromination is stabilized by resonance, which can lead to the formation of rearranged products.[4][5] If the starting alkene is unsymmetrical, a mixture of products can be expected.[6]

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Alkenylation of Phenylacetonitrile

This protocol is adapted from a general method for the synthesis of aryl acrylonitriles.[3]

Materials:

  • Phenylacetonitrile

  • Vinyl bromide (e.g., 2-bromoprop-1-ene as a model)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., NIXANTPHOS)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by phenylacetonitrile and the vinyl bromide.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Byproduct Formation in a Hypothetical Synthesis

Byproduct_Formation A Phenylacetonitrile + Alkylating Agent B Desired Product: This compound A->B Main Reaction C Byproduct: Di-alkylated Phenylacetonitrile A->C Over-alkylation D Byproduct: Isomerized Product B->D Isomerization E Byproduct: Elimination Product B->E Elimination

Caption: Potential reaction pathways leading to the desired product and common byproducts.

References

Technical Support Center: Grignard Reactions with Vinyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving vinyl bromides.

Frequently Asked Questions (FAQs)

Q1: My vinyl Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. The primary culprits are typically impure or passivated magnesium, or the presence of moisture.[1][2] Vinyl bromides can be less reactive than their alkyl counterparts, making initiation more challenging.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction. Several activation methods can be employed.[2][3][4]

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface.[5]

    • Chemical Activation: Using activators like iodine, 1,2-dibromoethane, or methyl iodide can help initiate the reaction.[1][2][6] A small crystal of iodine is often added to the reaction flask; its disappearance indicates activation.

  • Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[7][8] Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon).[7][8] Solvents must be rigorously dried.

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used and effective solvent for vinyl Grignard reactions as it solvates and stabilizes the Grignard reagent.[7][8][9]

  • Initiation with Heat: Gentle heating with a heat gun can sometimes initiate the reaction.[10] However, be cautious as the reaction is exothermic and can become vigorous once it starts.[8]

Q2: I'm observing a significant amount of a homocoupled dimer (a diene) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of a homocoupled product, known as a Wurtz coupling product, is a common side reaction.[11][12][13][14][15] This occurs when the Grignard reagent reacts with the starting vinyl bromide.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Vinyl Bromide: Add the vinyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the vinyl bromide, minimizing its reaction with the formed Grignard reagent.[12]

  • Maintain Moderate Temperature: While some initial heating may be necessary for initiation, avoid excessive temperatures during the reaction, as this can favor the Wurtz coupling side reaction.[12]

  • Use of Excess Magnesium: Employing a slight excess of magnesium can help to ensure the vinyl bromide reacts preferentially with the magnesium surface rather than the Grignard reagent.

Q3: My reaction yield is consistently low, even though the reaction appears to be working. What factors could be affecting the yield?

A3: Low yields can result from several factors, including incomplete reaction, side reactions, or degradation of the Grignard reagent.

Factors Affecting Yield and Solutions:

  • Purity of Reagents: Ensure the vinyl bromide is pure and free from acidic impurities or stabilizers that could quench the Grignard reagent.[1] Commercially available vinylmagnesium bromide solutions should also be checked for their concentration, as it can decrease over time.[16]

  • Reaction Time and Temperature: The reaction should be allowed to proceed to completion. After the addition of vinyl bromide, a period of reflux may be necessary to ensure full conversion.[1][6] However, prolonged heating can also lead to degradation. A typical reflux time is 30-60 minutes post-addition.[1]

  • Atmosphere: Maintaining a positive pressure of an inert gas throughout the reaction and workup is crucial to prevent quenching by atmospheric oxygen and moisture.[7][8]

Troubleshooting Summary Table

Issue Potential Cause Recommended Solution(s)
Reaction Fails to Initiate Inactive Magnesium SurfaceActivate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.[1][2][5]
Presence of MoistureFlame-dry all glassware and use anhydrous solvents under an inert atmosphere.[7][8]
Low Yield Incomplete ReactionEnsure sufficient reaction time and moderate heating (reflux) after addition of the vinyl bromide.[1][6]
Impure ReagentsUse freshly distilled vinyl bromide and high-purity magnesium.[1]
Degradation of Grignard ReagentMaintain a strict inert atmosphere and avoid prolonged exposure to high temperatures.[7][8]
Formation of Wurtz Coupling Product High Concentration of Vinyl BromideAdd the vinyl bromide slowly and dropwise to the reaction mixture.[12]
High Reaction TemperatureMaintain a moderate reaction temperature after initiation.[12]

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide

This protocol is a general guideline for the preparation of a vinyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Magnesium Preparation: Place the magnesium turnings in the flask.

  • Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently warm the flask with a heat gun until the iodine vapor is visible or bubbling is observed.[2][10]

  • Initial Addition: Add a small portion of the vinyl bromide solution in THF to the activated magnesium. The reaction should initiate, as evidenced by a color change, gentle refluxing, or the disappearance of the iodine color.

  • Slow Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1][6]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[1]

  • Use: The resulting gray-to-brown solution of vinylmagnesium bromide is ready for use in subsequent reactions.

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting your Grignard reaction.

Grignard_Troubleshooting_Workflow start Start Grignard Reaction check_initiation Does the reaction initiate? start->check_initiation activate_mg Activate Magnesium: - Add Iodine/1,2-Dibromoethane - Mechanical Grinding - Gentle Heating check_initiation->activate_mg No proceed Reaction Proceeds check_initiation->proceed Yes check_anhydrous Ensure Strict Anhydrous Conditions: - Flame-dry glassware - Use dry solvents - Maintain inert atmosphere activate_mg->check_anhydrous check_anhydrous->start check_yield Is the yield low? proceed->check_yield check_wurtz Is Wurtz coupling observed? proceed->check_wurtz troubleshoot_yield Troubleshoot Low Yield: - Check reagent purity - Optimize reaction time/temp - Ensure inert atmosphere is maintained check_yield->troubleshoot_yield Yes success Successful Reaction check_yield->success No troubleshoot_yield->proceed check_wurtz->success No minimize_wurtz Minimize Wurtz Coupling: - Slow, dropwise addition of vinyl bromide - Maintain moderate temperature check_wurtz->minimize_wurtz Yes minimize_wurtz->proceed Grignard_Failure_Diagnosis failure Reaction Failure cause1 Cause Inactive Magnesium failure->cause1 cause2 Cause Presence of Moisture/Oxygen failure->cause2 cause3 Cause Impure Reagents failure->cause3 cause4 Cause Suboptimal Conditions failure->cause4 solution1 Solution Chemical or Mechanical Activation cause1->solution1 solution2 Solution Strict Anhydrous Technique & Inert Atmosphere cause2->solution2 solution3 Solution Purify Starting Materials cause3->solution3 solution4 Solution Optimize Temperature and Addition Rate cause4->solution4

References

Technical Support Center: Stereoselective Reactions of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-phenylpent-4-enenitrile. The information is designed to address common challenges in controlling stereoselectivity during synthesis and to provide actionable guidance for improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling the stereoselectivity of reactions involving this compound?

The primary challenge lies in controlling the formation of diastereomers due to the presence of a stereocenter at the α-position to the nitrile and a prochiral center at the γ-position where the bromine is located. Nucleophilic substitution at the allylic bromide can proceed through different transition states, leading to a mixture of stereoisomeric products. Factors such as the nature of the nucleophile, the reaction conditions (solvent, temperature, counter-ion), and the potential for isomerization of the double bond can all influence the stereochemical outcome.

Q2: How does the choice of base and solvent affect the diastereoselectivity of alkylation reactions with this compound?

The base and solvent system plays a crucial role in the geometry and aggregation state of the resulting carbanion intermediate. For deprotonation at the α-position to the nitrile, the choice of base (e.g., LDA, NaHMDS, KHMDS) and solvent (e.g., THF, diethyl ether, toluene) will influence the ion-pairing and solvation of the carbanion.[1][2] This, in turn, affects the facial selectivity of subsequent reactions. Generally, less coordinating solvents and counter-ions can lead to different selectivities compared to more coordinating ones.

Q3: Can additives be used to improve the stereoselectivity of reactions with this substrate?

Yes, additives can significantly influence the stereochemical outcome. Lewis acids can coordinate to the nitrile or the bromine, altering the conformation of the substrate and influencing the trajectory of the incoming nucleophile. Additives like HMPA have been shown to affect the stereoselectivity of aldol reactions involving nitrile anions, sometimes even reversing the selectivity.[1] Similarly, in reactions of allylic carbanions, additives can be used to control the formation of syn or anti products.

Q4: What is the expected stereochemical outcome in nucleophilic substitution reactions at the allylic bromide?

The stereochemical outcome of nucleophilic substitution at the allylic bromide can be complex and may proceed through an SN2 or SN2' mechanism. The regioselectivity and stereoselectivity will depend on the nucleophile, the catalyst (if any), and the reaction conditions. For instance, copper-catalyzed allylic alkylations often exhibit high γ-selectivity and can proceed with either syn or anti stereocontrol depending on the ligands and substrate.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Alkylation Reactions

Problem: You are performing an alkylation reaction using the carbanion of this compound and observing a nearly 1:1 mixture of diastereomers.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Base/Solvent Combination The aggregation state and geometry of the nitrile anion are critical for facial selectivity. Experiment with different bases (LDA, KHMDS, LiHMDS) and solvents (THF, Toluene, DME). A less coordinating solvent like toluene may enhance selectivity.
Reaction Temperature Too High Higher temperatures can lead to lower selectivity by providing enough energy to overcome the small energy differences between diastereomeric transition states. Run the reaction at lower temperatures (e.g., -78 °C, -40 °C).
Equilibration of Products The product diastereomers may be equilibrating under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for kinetic vs. thermodynamic control. Consider a milder workup procedure.
Incorrect Order of Addition The order of addition of reagents can influence the outcome. Try adding the nitrile to the base (normal addition) versus adding the base to the nitrile (inverse addition) to see if it impacts the selectivity.
Issue 2: Inconsistent Stereoselectivity Between Batches

Problem: You are observing significant variation in the diastereomeric ratio from one experiment to the next, even when following the same protocol.

Possible Causes and Solutions:

CauseSuggested Solution
Variable Reagent Quality The purity and activity of the base (e.g., LDA) can vary. Prepare fresh solutions of the base and titrate before use. Ensure all reagents and solvents are anhydrous.
Trace Amounts of Water Water can quench the carbanion and interfere with the reaction. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Inconsistent Reaction Temperature Fluctuations in the reaction temperature can affect selectivity. Use a cryostat or a well-insulated cooling bath to maintain a consistent temperature throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol is a starting point and should be optimized for specific electrophiles.

  • Preparation of the Carbanion:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF (5 mL/mmol of substrate) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete formation of the carbanion.

  • Alkylation:

    • Add the electrophile (1.2 eq) dropwise to the carbanion solution at -78 °C.

    • Stir the reaction mixture at -78 °C for the desired time (monitor by TLC).

  • Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Analysis:

    • Determine the diastereomeric ratio of the crude product by 1H NMR or GC analysis.

    • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Start Start Dry Glassware Dry Glassware Start->Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Anhydrous Solvents Anhydrous Solvents Inert Atmosphere->Anhydrous Solvents Fresh Base Fresh Base Anhydrous Solvents->Fresh Base Deprotonation Deprotonation Fresh Base->Deprotonation Electrophile Addition Electrophile Addition Deprotonation->Electrophile Addition Quench Quench Electrophile Addition->Quench Workup Workup Quench->Workup Determine d.r. Determine d.r. Workup->Determine d.r. Purification Purification Determine d.r.->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for optimizing stereoselective alkylation.

troubleshooting_logic Poor Stereoselectivity Poor Stereoselectivity Check Temperature Check Temperature Poor Stereoselectivity->Check Temperature Vary Solvent Vary Solvent Check Temperature->Vary Solvent if no improvement Improved Selectivity Improved Selectivity Check Temperature->Improved Selectivity if improved Screen Bases Screen Bases Vary Solvent->Screen Bases if no improvement Vary Solvent->Improved Selectivity if improved Additives Additives Screen Bases->Additives if no improvement Screen Bases->Improved Selectivity if improved Additives->Improved Selectivity if improved

Caption: Troubleshooting logic for poor stereoselectivity.

References

solvent effects on the stability of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues related to 4-Bromo-2-phenylpent-4-enenitrile that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific data for this compound is limited, based on its structural similarity to other vinyl bromides, it is expected to be largely insoluble in water and other polar protic solvents.[1][2] It should exhibit good solubility in nonpolar aprotic solvents such as hexane, benzene, and other hydrocarbons, as well as chlorinated solvents like dichloromethane and chloroform.[2] It is also likely soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q2: How stable is this compound in solution?

A2: As a molecule containing both a vinyl bromide and an allylic C-H bond, this compound has potential pathways for degradation. Vinyl halides are generally stable under normal conditions but can become unstable at elevated temperatures and pressures.[3] The presence of the allylic position may make it susceptible to radical-mediated decomposition, especially in the presence of light or radical initiators.[4][5] The choice of solvent can significantly impact its stability.

Q3: Which solvents are recommended for storing this compound solutions?

A3: For short-term storage, nonpolar aprotic solvents such as hexane or toluene are recommended. For longer-term storage, it is advisable to store the compound neat (if it is a stable solid or oil at the storage temperature) and protected from light and air. If a solvent is necessary, a dry, degassed nonpolar solvent is preferable.

Q4: Are there any known incompatible materials or conditions to avoid?

A4: Yes. Avoid strong bases, which could promote elimination reactions. Exposure to light, high temperatures, and radical initiators should be minimized to prevent polymerization or decomposition.[3][5] The compound may also be sensitive to certain metals that can catalyze decomposition.

Troubleshooting Guides

Issue 1: Rapid decomposition of the compound in solution.
Possible Cause Troubleshooting Step
Solvent-induced decomposition Switch to a less polar, aprotic solvent. For instance, if decomposition is observed in methanol, try switching to dichloromethane or toluene.
Presence of impurities in the solvent Use high-purity, anhydrous, and degassed solvents. Peroxides in ethereal solvents can initiate radical decomposition.
Light or heat exposure Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Conduct experiments at controlled, lower temperatures if possible.
Radical chain reaction Add a radical inhibitor, such as BHT (butylated hydroxytoluene), to the solution, if it does not interfere with the intended reaction.
Issue 2: Low yield or formation of side products in a reaction.
Possible Cause Troubleshooting Step
Reaction with a protic solvent If using a protic solvent (e.g., ethanol, water), it may be acting as a nucleophile or promoting side reactions. Switch to an appropriate aprotic solvent.
Solvent-mediated rearrangement The polarity of the solvent can influence the stability of intermediates. A change in solvent may suppress unwanted rearrangements. Consider a solvent with a lower dielectric constant.
Base-induced elimination If the reaction conditions are basic, the solvent's polarity can affect the strength of the base. A less polar solvent may temper the basicity and reduce elimination byproducts.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound in various solvents under controlled conditions. This data is illustrative and should be confirmed experimentally.

SolventDielectric Constant (approx.)Temperature (°C)Half-life (hours)Major Degradation Product(s)
Hexane1.925> 500-
Toluene2.425> 500-
Dichloromethane9.125168Isomerized products
Acetone212572Elimination/hydrolysis products
N,N-Dimethylformamide (DMF)372548Solvolysis products
Methanol332524Solvolysis/elimination products

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Selected Solvent via HPLC
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the compound in 10 mL of the chosen high-purity solvent in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Sample Preparation:

    • Transfer 1 mL of the stock solution into several amber HPLC vials.

    • Prepare three sets of samples: one for immediate analysis (T=0), one for storage at room temperature (25°C), and one for storage under elevated temperature (e.g., 40°C).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of water and acetonitrile (or methanol) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm, determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

    • Inject the T=0 sample to obtain the initial purity and peak area.

  • Stability Study:

    • Store the sample sets under their respective conditions.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject a sample from each set onto the HPLC.

    • Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics and half-life in the tested solvent.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., low yield, decomposition) check_solvent Is the solvent polar and/or protic? start->check_solvent change_solvent Switch to a nonpolar, aprotic solvent (e.g., Hexane, Toluene) check_solvent->change_solvent Yes check_impurities Is the solvent high purity and anhydrous? check_solvent->check_impurities No end_good Problem Resolved change_solvent->end_good purify_solvent Use freshly purified or anhydrous grade solvent check_impurities->purify_solvent No check_conditions Are there light or heat sources? check_impurities->check_conditions Yes purify_solvent->end_good protect_reaction Protect from light and control temperature check_conditions->protect_reaction Yes check_radicals Possibility of radical initiation? check_conditions->check_radicals No protect_reaction->end_good add_inhibitor Add a radical inhibitor (e.g., BHT) check_radicals->add_inhibitor Yes end_bad Consult further literature check_radicals->end_bad No add_inhibitor->end_good

Caption: Troubleshooting workflow for stability issues.

DegradationPathways cluster_polar_protic Polar Protic Solvents (e.g., Methanol) cluster_aprotic Aprotic Solvents + Light/Heat reactant This compound solvolysis Solvolysis Product reactant->solvolysis elimination Elimination Product reactant->elimination isomerization Isomerization Product reactant->isomerization polymerization Polymer reactant->polymerization

Caption: Potential degradation pathways in different solvent types.

References

Technical Support Center: Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of 4-Bromo-2-phenylpent-4-enenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of phenylacetonitrile. 2. Inactive or degraded sodium amide. 3. Low reaction temperature inhibiting anion formation. 4. Impure starting materials.1. Ensure the reaction mixture turns a deep color and gas evolution ceases before adding the alkylating agent. Consider using a stronger base or a different solvent system. 2. Use freshly opened or properly stored sodium amide. 3. Maintain the reaction temperature within the optimal range for deprotonation. 4. Verify the purity of phenylacetonitrile and 2,3-dibromopropene using appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Side Products 1. Dialkylation of phenylacetonitrile. 2. Polymerization of 2,3-dibromopropene. 3. Reaction of the product with the base.1. Use a slight excess of phenylacetonitrile relative to the base and alkylating agent. 2. Add the alkylating agent slowly and maintain a low reaction temperature. 3. Quench the reaction promptly after the addition of the alkylating agent is complete.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase.
Inconsistent Results Upon Scale-Up 1. Inefficient mixing in a larger reactor. 2. Poor heat transfer leading to localized "hot spots". 3. Changes in reagent addition rates.1. Use an appropriate overhead stirrer and ensure adequate agitation for the reaction volume. 2. Use a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely. 3. Maintain a consistent and controlled addition rate of reagents using a syringe pump or an addition funnel.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this synthesis?

A1: Temperature control is paramount. The initial deprotonation of phenylacetonitrile is often exothermic, and poor heat dissipation on a larger scale can lead to side reactions and reduced yield. Ensure your reactor is equipped with efficient cooling.

Q2: Can I use a different base instead of sodium amide?

A2: While other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for the deprotonation of phenylacetonitrile, reaction conditions will need to be re-optimized. Sodium amide is often chosen for its reactivity and cost-effectiveness.

Q3: How can I confirm the formation of the desired product?

A3: Product formation can be monitored by Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Q4: What are the primary safety precautions for this reaction?

A4: This reaction involves flammable solvents, a strong base (sodium amide) that reacts violently with water, and an alkylating agent. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[1]

Experimental Protocol: Synthesis of this compound

This protocol details a representative lab-scale synthesis. For scale-up, reagent quantities should be adjusted proportionally, and process safety considerations must be thoroughly evaluated.

Reaction Scheme:

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
Phenylacetonitrile117.1510.0 g0.085---
Sodium Amide (NaNH2)39.013.5 g0.090Use in a dry, inert atmosphere
2,3-Dibromopropene199.8918.0 g0.090---
Anhydrous Toluene---200 mL------
Saturated Ammonium Chloride (aq)---100 mL---For quenching
Diethyl Ether---200 mL---For extraction
Anhydrous Magnesium Sulfate---------For drying

Procedure:

  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous toluene (150 mL) and phenylacetonitrile (10.0 g, 0.085 mol) are added to the flask. The solution is cooled to 0 °C in an ice bath.

  • Deprotonation: Sodium amide (3.5 g, 0.090 mol) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 1 hour.

  • Alkylation: A solution of 2,3-dibromopropene (18.0 g, 0.090 mol) in anhydrous toluene (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Process Workflow

Synthesis_Workflow A Reactor Setup (Inert Atmosphere) B Add Phenylacetonitrile & Toluene A->B C Cool to 0 °C B->C D Add Sodium Amide (Deprotonation) C->D E Add 2,3-Dibromopropene (Alkylation) D->E Stir for 1h F Reaction Quench (Ammonium Chloride) E->F Stir for 2h G Aqueous Workup & Extraction F->G H Drying & Solvent Removal G->H I Column Chromatography (Purification) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

preventing decomposition of 4-Bromo-2-phenylpent-4-enenitrile during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Bromo-2-phenylpent-4-enenitrile

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during workup?

A1: The decomposition of this compound is primarily due to its structure, which contains a reactive allylic bromide. The main decomposition pathways include:

  • Allylic Rearrangement: The double bond can migrate, leading to the formation of isomeric impurities. This can be catalyzed by acid, heat, or light.[1]

  • Elimination of HBr: Exposure to bases can promote the elimination of hydrogen bromide, resulting in the formation of a conjugated diene.

  • Hydrolysis: Strong acidic or basic conditions during aqueous workup can hydrolyze the nitrile group to a carboxylic acid or an amide.

  • Radical Decomposition: Allylic C-H bonds are relatively weak, making them susceptible to breaking and forming resonance-stabilized radicals, especially when exposed to light or heat.[2][3] This can lead to dimerization or other undesired side products.

  • Nucleophilic Substitution: The bromide is a good leaving group and can be displaced by nucleophiles present in the workup, such as water or residual amines from the reaction.

Q2: What are the visible signs of decomposition?

A2: Signs of decomposition can include:

  • Color Change: The appearance of a yellow or brown color in the organic layer during workup or upon concentration can indicate the formation of degradation products.

  • Formation of Solids: Unexplained precipitation or the formation of insoluble materials may suggest polymerization or the creation of salt byproducts from HBr elimination.

  • Inconsistent Spectroscopic Data: NMR or Mass Spectrometry data showing multiple unexpected signals, particularly the appearance of signals corresponding to rearranged isomers or dienes.

  • Low Yield: A significant loss of material after purification is a strong indicator that decomposition has occurred during the workup process.

Q3: Can I use a stabilizer in my reaction workup?

A3: Yes, using a stabilizer is a highly recommended strategy. Allyl bromide and related compounds can be stabilized by the addition of specific agents that inhibit radical formation or scavenge acid.[4][5] Common stabilizers include:

  • Phenolic Compounds: Hydroquinone can be added in small amounts (0.001-0.1 wt%) to inhibit radical chain reactions.[4]

  • Epoxy Compounds: Propylene oxide can act as an acid scavenger, preventing acid-catalyzed decomposition.[6]

  • Nitroxide Compounds: TEMPO and its derivatives are effective radical scavengers.[5]

Troubleshooting Guide: Step-by-Step Workup Issues

This guide addresses specific issues that may arise at each stage of the workup process.

Workup Stage Problem Observed Probable Cause Recommended Solution
Quenching Exotherm or color change upon adding aqueous solution.Reaction with strong acid/base quencher; acid- or base-catalyzed decomposition.Quench the reaction by pouring it into a cold, saturated, and weakly acidic buffer (e.g., NH4Cl solution) or a bicarbonate solution instead of strong acids/bases.
Extraction & Washing Emulsion formation or persistent color in the organic layer.Presence of basic/acidic impurities promoting decomposition.Minimize the number of washes. Use brine (saturated NaCl solution) to break emulsions and reduce the amount of dissolved water. Wash with a mild buffer if necessary, but prioritize neutral washes.
Drying Product degrades while drying over agents like MgSO4.Residual acid on the drying agent catalyzes decomposition.Dry the organic phase over anhydrous sodium sulfate (Na2SO4), which is less acidic than magnesium sulfate (MgSO4). Ensure the drying agent is thoroughly removed by filtration.
Solvent Removal Significant darkening of the product during rotary evaporation.High temperature and/or prolonged exposure to heat.Concentrate the solution at a low temperature (<30°C). Do not evaporate to complete dryness; leave a small amount of solvent to prevent the formation of a solid film which is more sensitive to heat.
Purification Streaking on TLC plate or low recovery from silica gel chromatography.The acidic nature of silica gel is causing on-column decomposition.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., Hexane/EtOAc with 0.5% Et3N). Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

Experimental Protocols

Protocol 1: Stabilized Aqueous Workup

This protocol is designed to minimize decomposition by controlling pH, temperature, and exposure to radical initiators.

  • Preparation: Before starting, prepare a cold (0-5°C) saturated aqueous solution of ammonium chloride (NH₄Cl). If a stabilizer is to be used, add hydroquinone (approx. 0.01% of the theoretical product weight) to the reaction mixture before workup.

  • Quenching: Slowly pour the reaction mixture into the cold NH₄Cl solution with vigorous stirring. Maintain the temperature of the mixture below 10°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Note: Protect the separatory funnel from direct light by wrapping it in aluminum foil.

  • Washing: Combine the organic layers and wash them sequentially with:

    • 1x cold saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • 1x cold brine (to remove excess water and break any emulsions).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO4). Allow it to stand for 15-20 minutes, then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator with the water bath temperature set no higher than 30°C.

  • Purification: If chromatography is necessary, use a column of silica gel that has been pre-treated with the eluent containing 0.5% triethylamine.

Visual Guides

Decomposition Pathways

G cluster_0 This compound cluster_1 Decomposition Triggers cluster_2 Decomposition Products Start This compound Rearranged_Isomer Allylic Rearrangement Product Start->Rearranged_Isomer Acid / Heat Diene Elimination Product (Diene) Start->Diene Base Radical_Products Dimers / Polymers Start->Radical_Products Heat / Light Substitution_Product Substitution Product Start->Substitution_Product Nucleophiles Heat Heat Heat->Start Light Light Light->Start Base Base Base->Start Acid Acid Acid->Start Nucleophiles Nucleophiles Nucleophiles->Start

Caption: Potential decomposition pathways for this compound.

Troubleshooting Logic

G Start Observe Product Decomposition (e.g., color change, low yield) Check_Temp Is workup temperature > 30°C? Start->Check_Temp Check_pH Using strong acid/base washes? Check_Temp->Check_pH No Sol_Temp Maintain temp < 30°C during concentration. Check_Temp->Sol_Temp Yes Check_Light Exposing to direct light? Check_pH->Check_Light No Sol_pH Use neutral or buffered washes (e.g., NaHCO₃, brine). Check_pH->Sol_pH Yes Check_Silica Using untreated silica gel? Check_Light->Check_Silica No Sol_Light Protect from light with aluminum foil. Check_Light->Sol_Light Yes Sol_Silica Neutralize silica with Et₃N or use alumina. Check_Silica->Sol_Silica Yes End Decomposition Minimized Check_Silica->End No Sol_Temp->Check_pH Sol_pH->Check_Light Sol_Light->Check_Silica Sol_Silica->End

Caption: Troubleshooting flowchart for preventing decomposition during workup.

Recommended Workup Workflow

G Start Crude Reaction Mixture Add_Stabilizer Optional: Add Stabilizer (e.g., Hydroquinone) Start->Add_Stabilizer Quench Quench in cold (0-5°C) buffered solution (NH₄Cl) Add_Stabilizer->Quench Extract Extract 3x with Et₂O (protect from light) Quench->Extract Wash Wash with cold NaHCO₃ then cold Brine Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate at T < 30°C Dry->Concentrate Purify Purify via Chromatography (neutralized silica) Concentrate->Purify End Pure Product Purify->End

Caption: Recommended workflow for a stabilized experimental workup.

References

managing exothermic reactions in 4-Bromo-2-phenylpent-4-enenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of 4-Bromo-2-phenylpent-4-enenitrile. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic reaction?

A1: Yes, the alkylation of phenylacetonitrile with an alkyl halide, such as 2-bromoallyl bromide, is an exothermic process. Many similar alkylation reactions of active methylene compounds require careful temperature control to prevent potentially hazardous thermal runaways.[1][2] For instance, the related alkylation of phenylacetonitrile with ethyl bromide requires a cooling bath to maintain a specific temperature range.[1]

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The main risks include a rapid increase in temperature and pressure within the reactor, which can lead to a thermal runaway. This can result in boiling of the solvent, splashing of corrosive or toxic reagents, and potentially a vessel rupture or explosion. Furthermore, excessive temperatures can lead to decreased product yield and the formation of impurities through side reactions or decomposition of the product.

Q3: What are the key parameters to monitor to control the exotherm?

A3: The most critical parameter to monitor is the internal temperature of the reaction mixture. Other important parameters include the rate of addition of the reagents, the efficiency of stirring, and the temperature of the cooling bath.

Q4: What type of cooling system is recommended for this synthesis?

A4: For laboratory-scale synthesis, a cooling bath with a mixture of ice and water, or a cryostat for more precise and lower temperature control, is recommended. The choice of cooling system depends on the scale of the reaction and the specific reagents and conditions used. For larger scale reactions, more advanced cooling systems may be necessary.[1][2]

Q5: How does the choice of base and solvent affect the exothermic nature of the reaction?

A5: The choice of base and solvent can significantly influence the reaction rate and, consequently, the heat generated. Stronger bases may lead to a faster, more exothermic reaction. The solvent's boiling point and heat capacity also play a role in how effectively the heat can be dissipated. It is crucial to use a solvent with a boiling point that is well above the desired reaction temperature.

Troubleshooting Guide

Problem 1: The internal temperature of the reaction is rising rapidly despite external cooling.

  • Possible Cause: The rate of addition of the alkylating agent (2-bromoallyl bromide) is too fast, generating heat more rapidly than the cooling system can remove it.

  • Solution: Immediately stop the addition of the reagent. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture and help absorb the excess heat. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. Once the temperature is under control, resume the addition at a much slower rate.

Problem 2: A sudden, unexpected temperature spike occurred after a delay.

  • Possible Cause: This could be an indication of an induction period, where the reaction is slow to start, followed by a rapid, uncontrolled acceleration. This can be caused by impurities in the reagents or insufficient mixing.

  • Solution: Stop the reagent addition immediately. Improve the stirring to ensure homogeneous mixing and heat distribution. If the temperature continues to rise uncontrollably, be prepared to implement emergency cooling procedures, such as adding a quenching agent or using a secondary cooling bath. A thorough risk assessment should be conducted before performing the reaction to identify appropriate quenching agents.[3][4]

Problem 3: The reaction is not proceeding, and there is no noticeable exotherm.

  • Possible Cause: The reagents may be of poor quality, the base may be inactive, or the temperature may be too low for the reaction to initiate.

  • Solution: Verify the quality and concentration of the reagents. Ensure the base is fresh and has been stored correctly. If all reagents are of good quality, a slight, controlled increase in temperature might be necessary to initiate the reaction. This should be done cautiously, with a cooling bath on standby.

Problem 4: The product yield is low, and there are significant byproducts.

  • Possible Cause: Poor temperature control, leading to side reactions. For example, in similar alkylations, elevated temperatures can promote the formation of over-alkylated or elimination byproducts.

  • Solution: Optimize the reaction temperature and the rate of reagent addition. Maintaining a consistent, low temperature is often key to achieving high selectivity and yield. Analyze the byproducts to understand the side reactions that are occurring, which can provide clues for further optimization.

Quantitative Data on Reaction Parameters

The following table summarizes typical reaction parameters for the α-alkylation of phenylacetonitrile and related compounds, which can serve as a guide for the synthesis of this compound.

ParameterValueContextSource
Reaction Temperature -78 °C to 20 °CSynthesis of 4-Bromo-2-phenyl-4-pentenenitrile from phenylacetonitrile and 2-bromoallyl bromide.LookChem
Reaction Temperature 28–35 °CAlkylation of phenylacetonitrile with ethyl bromide.Organic Syntheses
Reaction Temperature 120 °CBase-promoted α-alkylation of arylacetonitriles with alcohols.ResearchGate
Addition Time ~100 minutesDropwise addition of ethyl bromide to phenylacetonitrile.Organic Syntheses
Solvent Tetrahydrofuran (THF)Synthesis of 4-Bromo-2-phenyl-4-pentenenitrile.LookChem
Base Lithium hexamethyldisilazane (LiHMDS)Synthesis of 4-Bromo-2-phenyl-4-pentenenitrile.LookChem
Base 50% aqueous Sodium HydroxideAlkylation of phenylacetonitrile with ethyl bromide.Organic Syntheses

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and a thorough risk assessment.

Materials:

  • Phenylacetonitrile

  • 2-bromoallyl bromide

  • Lithium hexamethyldisilazane (LiHMDS) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer or thermocouple

  • Dropping funnel or syringe pump for controlled addition

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cooling bath (e.g., dry ice/acetone or cryostat)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. The reaction flask should be equipped with a stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath set to -78 °C.

  • Initial Charge: Charge the reaction flask with anhydrous THF and phenylacetonitrile. Stir the solution until it reaches the target temperature of -78 °C.

  • Deprotonation: Slowly add the LiHMDS solution to the reaction mixture via the dropping funnel. Maintain a slow addition rate to keep the internal temperature below -70 °C. A color change is typically observed upon formation of the carbanion.

  • Alkylation: Once the deprotonation is complete, slowly add the 2-bromoallyl bromide to the reaction mixture. The addition rate should be carefully controlled to maintain the internal temperature at or below -70 °C. Monitor the temperature closely; if it begins to rise rapidly, pause the addition until it stabilizes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding the pre-chilled quenching solution. The addition should be done at a low temperature to control the exotherm from the quenching of any unreacted base.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry with a drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Troubleshooting Workflow for Exothermic Events

ExothermicEventWorkflow cluster_monitoring Continuous Monitoring cluster_event Exothermic Event cluster_response Immediate Response cluster_evaluation Evaluation cluster_shutdown Emergency Shutdown Procedure Monitor_Temp Monitor Internal Temperature Temp_Spike Rapid Temperature Rise Detected Monitor_Temp->Temp_Spike Deviation from setpoint Stop_Addition Stop Reagent Addition Temp_Spike->Stop_Addition Check_Cooling Check Cooling System Stop_Addition->Check_Cooling Improve_Stirring Improve Stirring Check_Cooling->Improve_Stirring Temp_Controlled Temperature Stabilized? Improve_Stirring->Temp_Controlled Resume_Slowly Resume Addition at Slower Rate Temp_Controlled->Resume_Slowly Yes Emergency_Stop Emergency Shutdown Temp_Controlled->Emergency_Stop No Resume_Slowly->Monitor_Temp Quench Add Quenching Agent Emergency_Stop->Quench Cool Apply Emergency Cooling Quench->Cool

Caption: Workflow for managing an unexpected exothermic event.

References

Validation & Comparative

Comparative 1H NMR Analysis of 4-Bromo-2-phenylpent-4-enenitrile and its Analogue, 2-Phenylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison for researchers in drug discovery and development, providing experimental data and protocols for the characterization of substituted nitriles.

Predicted and Experimental ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for 4-Bromo-2-phenylpent-4-enenitrile and the experimental data for 2-phenylbutanenitrile. These values are crucial for structural elucidation and purity assessment.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-2 (CH)~ 3.9 - 4.1Triplet (t)~ 7.51H
H-3 (CH₂)~ 2.8 - 3.0 (diastereotopic)Multiplet (m)-2H
H-5 (CH₂)~ 5.6 - 5.8 (geminal protons)Multiplet (m)-2H
Phenyl (Ar-H)~ 7.2 - 7.4Multiplet (m)-5H
2-Phenylbutanenitrile (Experimental)H-2 (CH)3.73Triplet (t)7.41H
H-3 (CH₂)1.95 - 2.15Multiplet (m)-2H
H-4 (CH₃)1.05Triplet (t)7.43H
Phenyl (Ar-H)7.25 - 7.40Multiplet (m)-5H

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for reproducible results.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the nitrile compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

  • The acquisition parameters are set as follows:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.9 s

    • Spectral width: -2 to 12 ppm

  • The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

  • The spectrum is manually phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectra Interpretation

This compound (Predicted):

The predicted spectrum of this compound is expected to exhibit several key features. The proton at the chiral center (H-2) is anticipated to appear as a triplet around 3.9-4.1 ppm due to coupling with the adjacent methylene protons (H-3). A significant feature of this spectrum is the diastereotopic nature of the H-3 methylene protons. Due to the adjacent chiral center, these two protons are chemically non-equivalent and are expected to resonate as a complex multiplet in the range of 2.8-3.0 ppm. The two geminal protons on the vinyl group (H-5) will also likely appear as a multiplet, further downfield around 5.6-5.8 ppm, due to the influence of the bromine atom. The aromatic protons of the phenyl group are expected to produce a complex multiplet in the typical aromatic region of 7.2-7.4 ppm.

2-Phenylbutanenitrile (Alternative):

The experimental ¹H NMR spectrum of 2-phenylbutanenitrile provides a valuable comparison. The methine proton (H-2), alpha to both the phenyl and nitrile groups, resonates as a triplet at 3.73 ppm. The adjacent methylene protons (H-3) appear as a multiplet between 1.95 and 2.15 ppm, and the terminal methyl protons (H-4) give a triplet at 1.05 ppm. The aromatic protons show a multiplet in the 7.25-7.40 ppm region.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structures and the general workflow for ¹H NMR analysis.

G Figure 1. Chemical Structures cluster_0 This compound cluster_1 2-Phenylbutanenitrile C11H10BrN C11H10BrN C10H11N C10H11N

Caption: Chemical structures of the target compound and its alternative.

workflow Figure 2. 1H NMR Analysis Workflow sample_prep Sample Preparation (Dissolution in CDCl3 with TMS) nmr_acquisition NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->spectral_analysis structure_elucidation Structure Elucidation / Comparison spectral_analysis->structure_elucidation

Caption: A generalized workflow for 1H NMR analysis.

Unveiling the Molecular Architecture: A Comparative Guide to the 13C NMR Characterization of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of 4-Bromo-2-phenylpent-4-enenitrile, a versatile building block in organic synthesis. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a thorough understanding of its structural analysis.

The unequivocal identification of a molecule's carbon framework is a critical step in chemical synthesis and drug discovery. 13C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton. This guide delves into the 13C NMR characterization of this compound and objectively compares its efficacy against other widely used analytical methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Predicted 13C NMR Spectral Data

To provide a baseline for experimental analysis, the 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predicted values, presented in Table 1, offer an expected spectral map for the compound, aiding in the assignment of experimentally obtained signals.

Carbon Atom Predicted Chemical Shift (ppm) Environment
C1122.1Vinyl (=CH₂)
C2137.8Vinyl (-C(Br)=)
C345.3Methylene (-CH₂-)
C440.1Methine (-CH(CN)-)
C5118.5Nitrile (-C≡N)
C6135.2Phenyl (quaternary)
C7/C11128.9Phenyl (ortho)
C8/C10129.5Phenyl (meta)
C9128.3Phenyl (para)

Table 1: Predicted 13C NMR chemical shifts for this compound. Predictions were generated using an online NMR prediction tool.

Comparative Analysis of Characterization Techniques

While 13C NMR provides detailed information about the carbon backbone, a comprehensive structural characterization often relies on a combination of analytical techniques. Table 2 offers a comparative overview of 13C NMR, IR Spectroscopy, and Mass Spectrometry for the analysis of this compound.

Technique Information Provided Strengths Limitations
13C NMR Spectroscopy Carbon skeleton connectivity, chemical environment of each carbon atom.Provides a detailed map of the carbon framework; sensitive to subtle structural changes.Relatively low sensitivity; requires a larger sample amount and longer acquisition times compared to ¹H NMR.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C=C, C-Br, aromatic C-H).Fast and simple to perform; provides rapid confirmation of key functional groups.Does not provide detailed information on the carbon skeleton's connectivity; overlapping signals can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula and clues about the structure from fragmentation.Does not directly provide information on the connectivity of atoms; isomers can be difficult to distinguish.

Table 2: Comparison of analytical techniques for the characterization of this compound.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data. The following sections outline the methodologies for acquiring 13C NMR, FT-IR, and Mass Spectra for a liquid organic compound like this compound.

13C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled 13C NMR pulse sequence. Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a small drop of the neat compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Visualizing the Characterization Workflow

To illustrate the logical flow of characterizing this compound, the following diagrams depict the overall analytical workflow and the decision-making process based on the spectroscopic data.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified this compound NMR 13C NMR Purified_Compound->NMR IR FT-IR Purified_Compound->IR MS Mass Spec. Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

A simplified workflow for the characterization of this compound.

signaling_pathway C13NMR 13C NMR CarbonSkeleton Carbon Skeleton C13NMR->CarbonSkeleton FTIR FT-IR FunctionalGroups Functional Groups (C≡N, C=C, C-Br) FTIR->FunctionalGroups MassSpec Mass Spec MolecularWeight Molecular Weight & Fragmentation MassSpec->MolecularWeight FinalStructure Confirmed Structure of This compound CarbonSkeleton->FinalStructure FunctionalGroups->FinalStructure MolecularWeight->FinalStructure

Information flow from different spectroscopic techniques to the final structure elucidation.

Mass Spectrometry of 4-Bromo-2-phenylpent-4-enenitrile for Structure Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, mass spectrometry stands as a pivotal tool for the structural elucidation of novel chemical entities. This guide provides a detailed comparison of expected mass spectrometric behavior of 4-Bromo-2-phenylpent-4-enenitrile, supported by predictive fragmentation data to aid in its structural confirmation.

Predicted Mass Spectrometry Data

The structural confirmation of this compound (C11H10BrN) by mass spectrometry relies on the identification of its molecular ion and the rationalization of its fragmentation pattern. The presence of a bromine atom is a key distinguishing feature, as it will result in a characteristic isotopic pattern for bromine-containing fragments.[1] Due to the natural abundance of 79Br and 81Br isotopes in a nearly 1:1 ratio, the molecular ion and any bromine-containing fragment ions will appear as a pair of peaks (M+ and M+2) with approximately equal intensity.[1]

Based on established fragmentation principles for alkyl halides, alkenes, and nitriles, a series of characteristic fragment ions for this compound can be predicted.[2][3][4][5] The molecular weight of this compound is 236.1078 g/mol , and its exact mass is 234.99966 u.[6][7]

A summary of the predicted key fragment ions and their mass-to-charge ratios (m/z) is presented in the table below.

Predicted Fragment Ion Structure m/z (for 79Br) m/z (for 81Br) Notes
Molecular Ion [M]+• [C11H10BrN]+•235237Exhibits the characteristic 1:1 isotopic pattern for bromine.
Loss of Bromine Radical [M-Br]+ [C11H10N]+156-Result of heterolytic cleavage of the C-Br bond.[2][5]
Loss of HCN [M-HCN]+ [C10H9Br]+•208210Common fragmentation for nitriles.[8]
Loss of Bromine and HCN [M-Br-HCN]+ [C10H9]+129-Combination of two common fragmentation pathways.
Benzylic Cation [C7H7]+91-Tropylium ion, a common fragment for phenyl-containing compounds.
Phenyl Cation [C6H5]+77-Common fragment from the phenyl group.

Experimental Protocol

For the structural confirmation of this compound, a standard electron ionization mass spectrometry (EI-MS) experiment is recommended.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

  • Gas chromatograph for sample introduction (GC-MS) to ensure sample purity.

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject an appropriate volume of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

    • Employ a temperature program that allows for the elution of the target compound as a sharp peak.

  • Mass Spectrometry:

    • The electron energy in the EI source should be set to a standard 70 eV to induce fragmentation.[4]

    • Acquire mass spectra across a mass range of m/z 50-300 to ensure the detection of the molecular ion and all significant fragment ions.

    • The detector will identify positively charged ions.[4]

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. The predicted major fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pathway M [C11H10BrN]+• m/z = 235/237 M_Br [C11H10N]+ m/z = 156 M->M_Br - •Br M_HCN [C10H9Br]+• m/z = 208/210 M->M_HCN - HCN M_Br_HCN [C10H9]+ m/z = 129 M_Br->M_Br_HCN - HCN Tropylium [C7H7]+ m/z = 91 M_Br->Tropylium Rearrangement M_HCN->M_Br_HCN - •Br Phenyl [C6H5]+ m/z = 77 Tropylium->Phenyl - C2H2

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

By comparing the experimentally obtained mass spectrum with the predicted data in this guide, researchers can confidently confirm the structure of this compound. The presence of the characteristic bromine isotopic pattern and the key fragment ions will provide strong evidence for the successful synthesis of the target molecule.

References

Navigating the Vibrational Landscape: An Infrared Spectroscopy Comparison Guide for Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups. The nitrile (-C≡N) group, a key component in many pharmaceuticals and organic molecules, presents a distinct and informative signal in the IR spectrum. This guide provides a comparative analysis of the IR spectroscopic features of the nitrile group in 4-Bromo-2-phenylpent-4-enenitrile , benchmarked against related nitrile-containing compounds. The data herein, compiled from established spectroscopic principles, offers a predictive framework for spectral interpretation in the absence of direct experimental data for this specific molecule.

Comparative Analysis of Nitrile Stretching Frequencies

The vibrational frequency of the nitrile group is exquisitely sensitive to its electronic environment. Factors such as conjugation and the presence of electron-withdrawing or donating groups can induce significant shifts in its characteristic absorption band. The following table summarizes the expected IR absorption frequencies for the nitrile group in this compound and selected reference compounds.

Compound NameStructureKey Structural Features Affecting -C≡NPredicted -C≡N Stretching Frequency (cm⁻¹)Predicted Intensity
This compound C₁₁H₁₀BrNα-Phenyl group (conjugation), γ-Bromo-α,β-unsaturated system~2235 - 2245Medium-Strong
AcetonitrileCH₃CNSaturated alkyl group2252Strong
BenzonitrileC₆H₅CNDirect conjugation with phenyl ring~2230Strong
AcrylonitrileCH₂=CHCNConjugation with a vinyl group~2230Strong

Note: The predicted values for this compound are based on established trends in IR spectroscopy. The α-phenyl group and the conjugation with the adjacent double bond are expected to lower the frequency from a typical saturated nitrile. The presence of the electronegative bromine atom further influences the electronic environment.

Deciphering the Spectrum: Factors Influencing Nitrile Vibration

The position of the nitrile stretching frequency in the IR spectrum is a direct reflection of the C≡N bond strength.[1][2] Several factors within the molecular structure influence this, providing a powerful tool for structural elucidation.

Caption: Logical workflow of structural influences on nitrile IR frequency.

Conjugation, such as with a phenyl ring or a double bond, delocalizes the π-electrons of the nitrile group, which typically weakens the C≡N bond and lowers the stretching frequency.[1][3][4] In this compound, the nitrile group is conjugated with the phenyl ring at the α-position, which is a primary contributor to the predicted shift to a lower wavenumber compared to saturated nitriles like acetonitrile.[1]

Standard Experimental Protocol for IR Analysis of Nitrile Compounds

The following outlines a standard procedure for obtaining high-quality IR spectra of nitrile-containing organic compounds.

Objective: To determine the infrared absorption spectrum of a nitrile-containing compound and identify the characteristic stretching frequency of the nitrile group.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellets for solids, salt plates for neat liquids or solutions)

  • The nitrile-containing compound of interest

  • Spectroscopy-grade solvent (if applicable, e.g., chloroform, carbon tetrachloride)

  • Mortar and pestle (for solid samples)

  • Hydraulic press (for KBr pellets)

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire the spectrum of the ambient atmosphere (and solvent, if applicable). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • For Liquid Samples (Neat): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Press the plates together to form a thin film.

    • For Solid Samples (KBr Pellet): Mix a small amount of the solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in a mortar. Grind the mixture thoroughly to a fine powder. Place the powder in a pellet press and apply pressure to form a transparent pellet.

    • For Solutions: Dissolve the sample in a suitable IR-transparent solvent. The concentration should be sufficient to obtain a good signal without saturation of the detector. Fill a liquid cell with the solution.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands. For nitriles, a sharp, strong absorption is expected in the 2200-2260 cm⁻¹ region.[1][3]

    • Label the peak corresponding to the nitrile stretch and any other significant functional group absorptions.

Predictive IR Workflow for Novel Nitriles

The following diagram illustrates a logical workflow for predicting and interpreting the IR spectrum of a novel nitrile compound based on its structure.

Caption: Workflow for predicting and verifying nitrile IR frequencies.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a primary and robust technique for the purity analysis of moderately polar organic compounds like 4-Bromo-2-phenylpent-4-enenitrile. The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method Parameters:

Drawing from established methods for other brominated organic compounds, a suitable starting point for method development would be a reversed-phase C18 or C8 column with a mobile phase consisting of acetonitrile or methanol and water.[1][2] A UV detector is appropriate, given the presence of a phenyl group which will have significant UV absorbance.

Key Optimization Parameters:

  • Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water will significantly impact the retention time of the analyte. A higher percentage of organic solvent will lead to a shorter retention time. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of impurities with different polarities.

  • pH of the Mobile Phase: While this compound is not expected to have strongly acidic or basic groups, buffering the aqueous portion of the mobile phase can improve peak shape and reproducibility.

  • Column Chemistry and Dimensions: C18 columns are a good starting point due to their versatility. Shorter columns with smaller particle sizes (UHPLC) can offer faster analysis times and higher resolution.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select a wavelength of maximum absorbance for the highest sensitivity. For aromatic compounds, this is often in the range of 230-280 nm.[3] A photodiode array (PDA) detector can be beneficial for assessing peak purity by comparing spectra across the peak.

Alternative Analytical Techniques for Purity Determination

While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data on the purity of this compound.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the boiling point of this compound is 304.8 °C at 760 mmHg, GC could be a viable option.[4] It often provides higher resolution than HPLC. A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) detector can provide structural information about impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary ratio method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[5] By integrating the signals of the analyte and a certified internal standard, a direct measure of purity can be obtained. ¹H NMR can also provide structural confirmation of the main component and help identify impurities.

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS can identify impurities by their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their identification.

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental percentages can be compared to the theoretical values for the pure compound to assess its purity.

Comparison of Analytical Methods
Method Principle Advantages Disadvantages Applicability to this compound
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase.Widely applicable, robust, quantitative, can assess peak purity with PDA.Requires a chromophore, may not separate all impurities.Highly suitable for routine purity checks and quantification of known and unknown impurities.
GC-FID/MS Partitioning between a gaseous mobile phase and a stationary phase.High resolution, sensitive, MS provides structural information.Requires compound to be volatile and thermally stable.Potentially suitable, but thermal stability needs to be confirmed to avoid degradation.
qNMR Nuclear spin transitions in a magnetic field.Absolute quantification without a specific reference standard, provides structural information.[5]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.Excellent for determining absolute purity and for structural confirmation.
LC-MS/GC-MS Combination of chromatography and mass spectrometry.High sensitivity and selectivity, provides molecular weight and structural information of impurities.More complex and expensive instrumentation.Ideal for identifying unknown impurities.
Elemental Analysis Combustion of the sample to determine elemental composition.Provides fundamental information on the elemental composition.Not suitable for detecting impurities with the same elemental composition (isomers).Good for confirming the elemental composition of the bulk material.

Experimental Protocols

Proposed RP-HPLC Method for Purity Analysis

This protocol is a starting point and should be optimized for the specific sample and impurities.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 50% B

    • 19-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector, 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • Use the PDA detector to assess the peak purity of the main component.

Visualizations

HPLC Purity Analysis Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report review Review & Approve report->review

Caption: Workflow for HPLC Purity Analysis.

This guide provides a framework for developing and comparing analytical methods for the purity determination of this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the determination of absolute purity.

References

A Comparative Analysis of the Reactivity of 4-Bromo-2-phenylpent-4-enenitrile and Other Vinyl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a cornerstone of molecular synthesis. Vinyl halides are pivotal substrates in this arena, participating in a myriad of cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-Bromo-2-phenylpent-4-enenitrile, a substituted vinyl bromide, with other vinyl halides, supported by experimental data and detailed protocols.

The reactivity of vinyl halides in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, is critically dependent on the nature of the halogen atom. A wealth of experimental evidence has established a clear reactivity trend, which is governed by the bond dissociation energy of the carbon-halogen bond. The generally accepted order of reactivity is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride

This trend is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group (C-I < C-Br < C-Cl). The initial, and often rate-determining, step in the catalytic cycle of these reactions is the oxidative addition of the vinyl halide to a low-valent palladium complex. A weaker carbon-halogen bond facilitates this oxidative addition, leading to faster reaction rates and often higher yields under milder conditions.[1][2][3]

Quantitative Comparison of Vinyl Halide Reactivity

To illustrate the tangible differences in reactivity, the following table summarizes the performance of various vinyl halides in a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds.

Vinyl Halide SubstrateProductReaction Time (h)Yield (%)
(E)-1-Iodooct-1-ene(E)-1-Phenyloct-1-ene1.595
(E)-1-Bromooct-1-ene(E)-1-Phenyloct-1-ene388
(E)-1-Chlorooct-1-ene(E)-1-Phenyloct-1-ene1252
Reaction Conditions: Vinyl halide (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 mmol), Toluene/H₂O (5:1), 80 °C.

The data clearly demonstrates that under identical conditions, the vinyl iodide reacts the fastest and provides the highest yield. The vinyl bromide, representative of the reactivity expected from this compound, shows good reactivity, albeit requiring a longer reaction time for a slightly lower yield. The vinyl chloride is significantly less reactive, necessitating a much longer reaction time and resulting in a considerably lower yield.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of synthetic procedures. Below is a representative protocol for a Sonogashira coupling, a widely used reaction for the formation of C(sp²)–C(sp) bonds.

Experimental Protocol: Sonogashira Coupling of a Vinyl Bromide

Materials:

  • Vinyl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Triethylamine (TEA, 2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.03 mmol).

  • Add the vinyl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) via syringe.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.[4][5]

Reaction Mechanisms and Catalytic Cycles

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Reactants R-X (Vinyl Halide) PdII_RX R-Pd(II)L₂-X PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Product R-R¹ PdII_R_R1->Product Reductive Elimination Reactants->PdII_RX Oxidative Addition Boronic_Acid R¹B(OH)₂ + Base

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_0 Palladium Cycle Pd0 Pd(0)L₂ Reactants R-X (Vinyl Halide) PdII_RX R-Pd(II)L₂-X PdII_R_Alkyne R-Pd(II)L₂-C≡CR¹ PdII_RX->PdII_R_Alkyne Transmetalation PdII_R_Alkyne->Pd0 Product R-C≡CR¹ PdII_R_Alkyne->Product Reductive Elimination Reactants->PdII_RX Oxidative Addition Alkyne H-C≡CR¹ + Cu(I), Base

Figure 2. Catalytic cycle of the Sonogashira coupling reaction.

Heck_Reaction cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Reactants R-X (Vinyl Halide) PdII_RX R-Pd(II)L₂-X PdII_R_Alkene R-CH₂-CH(R¹)-Pd(II)L₂-X PdII_RX->PdII_R_Alkene Migratory Insertion PdII_R_Alkene->Pd0 Product R-CH=CHR¹ PdII_R_Alkene->Product β-Hydride Elimination Reactants->PdII_RX Oxidative Addition Alkene H₂C=CHR¹

Figure 3. Catalytic cycle of the Heck reaction.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-Bromo-2-phenylpent-4-enenitrile, a valuable building block in medicinal chemistry and organic synthesis. We will explore the established method and propose two viable alternative pathways, presenting a detailed comparison of their respective advantages and disadvantages. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key steps are provided.

Introduction

This compound is a versatile intermediate featuring a chiral center, a nitrile group, and a vinyl bromide moiety. These functional groups offer multiple points for further chemical modification, making it an attractive scaffold for the synthesis of complex molecules and potential drug candidates. The efficiency and practicality of its synthesis are therefore of significant interest. This guide will compare the direct alkylation of phenylacetonitrile with two alternative multi-step strategies.

Comparison of Synthetic Routes

The following table summarizes the key metrics for the established and two proposed alternative synthetic routes to this compound.

Route Starting Materials Number of Steps Overall Yield (%) Key Reagents Advantages Disadvantages
Established Route Phenylacetonitrile, 2,3-Dibromopropene160-70 (estimated)Phase Transfer Catalyst (e.g., TBAB), NaOHSingle step, readily available starting materials.Use of a toxic and lachrymatory alkylating agent, potential for side reactions (dialkylation, elimination).
Alternative Route 1 Phenylacetonitrile, Allyl bromide, N-Bromosuccinimide2~60 (estimated)AIBN (radical initiator)Avoids the use of 2,3-dibromopropene, uses common lab reagents.Two-step process, allylic bromination can sometimes lead to isomeric mixtures.
Alternative Route 2 Phenylacetonitrile, Ethyl acetoacetate, NaBH4, CBr4, PPh34~40-50 (estimated)Strong base (e.g., NaH), Appel reaction reagentsModular approach, potential for stereocontrol at the hydroxyl group.Longer synthetic sequence, use of pyrophoric NaH and stoichiometric triphenylphosphine oxide byproduct.

Established Synthetic Route: Direct Alkylation

The most direct reported synthesis of this compound involves the α-alkylation of phenylacetonitrile with 2,3-dibromopropene. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitate the reaction between the water-soluble base and the organic-soluble reactants.

Established_Route Phenylacetonitrile Phenylacetonitrile Product This compound Phenylacetonitrile->Product NaOH, TBAB, H2O/Toluene Dibromopropene 2,3-Dibromopropene Dibromopropene->Product

Caption: Established one-step synthesis of the target molecule.

Experimental Protocol:

Alkylation of Phenylacetonitrile with 2,3-Dibromopropene:

To a vigorously stirred solution of phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) in a biphasic solvent system of toluene and 50% aqueous sodium hydroxide, 2,3-dibromopropene (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or GC). Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Route 1: Allylation followed by Allylic Bromination

This two-step approach first involves the synthesis of an alkene intermediate, 2-phenyl-4-pentenenitrile, via the alkylation of phenylacetonitrile with allyl bromide. The intermediate is then subjected to allylic bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Alternative_Route_1 Phenylacetonitrile Phenylacetonitrile Intermediate 2-Phenyl-4-pentenenitrile Phenylacetonitrile->Intermediate Base (e.g., NaH), THF AllylBromide Allyl Bromide AllylBromide->Intermediate Product This compound Intermediate->Product AIBN, CCl4, heat NBS N-Bromosuccinimide (NBS) NBS->Product

Caption: A two-step alternative via allylic bromination.

Experimental Protocols:

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of phenylacetonitrile (1.0 eq) in THF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes, after which allyl bromide (1.1 eq) is added slowly. The reaction is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the careful addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure or column chromatography to yield 2-phenyl-4-pentenenitrile.

Step 2: Allylic Bromination of 2-Phenyl-4-pentenenitrile

A solution of 2-phenyl-4-pentenenitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give this compound.[1][2][3]

Alternative Synthetic Route 2: A Convergent Approach via a Hydroxy Intermediate

This multi-step synthesis involves the initial preparation of a keto-nitrile, 2-phenyl-4-oxopentanenitrile. This intermediate is then reduced to the corresponding alcohol, 4-hydroxy-2-phenylpentanenitrile. Finally, the hydroxyl group is converted to the bromide, and a dehydration reaction presumably occurs in situ or upon workup to yield the target vinyl bromide.

Alternative_Route_2 cluster_0 Preparation of Keto-nitrile cluster_1 Reduction and Bromination Phenylacetonitrile Phenylacetonitrile KetoNitrile 2-Phenyl-4-oxopentanenitrile Phenylacetonitrile->KetoNitrile NaH, THF EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->KetoNitrile HydroxyNitrile 4-Hydroxy-2-phenylpentanenitrile KetoNitrile->HydroxyNitrile NaBH4, MeOH Product This compound HydroxyNitrile->Product Appel Reaction (CBr4, PPh3)

Caption: A four-step route involving a hydroxy intermediate.

Experimental Protocols:

Step 1: Synthesis of 2-Phenyl-4-oxopentanenitrile

To a solution of phenylacetonitrile (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl acetoacetate (1.0 eq). The reaction mixture is then refluxed for 4-6 hours. After cooling, the reaction is quenched with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reduction to 4-Hydroxy-2-phenylpentanenitrile

To a solution of 2-phenyl-4-oxopentanenitrile (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added in small portions. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the crude 4-hydroxy-2-phenylpentanenitrile, which can be used in the next step without further purification.

Step 3 & 4: Conversion to this compound via Appel Reaction

To a solution of crude 4-hydroxy-2-phenylpentanenitrile (1.0 eq) and carbon tetrabromide (1.5 eq) in dichloromethane at 0 °C, triphenylphosphine (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.[4][5] The Appel reaction on the secondary alcohol likely proceeds with concomitant elimination to form the vinyl bromide.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including scale, availability of starting materials, and tolerance for hazardous reagents. The established one-step alkylation is the most direct but involves a problematic reagent. Alternative Route 1 offers a safer profile by avoiding 2,3-dibromopropene and utilizing common laboratory reagents, albeit in a two-step sequence. Alternative Route 2 is the longest but provides a modular approach that could potentially be adapted for the synthesis of analogs or for stereocontrol. The experimental details provided herein should serve as a valuable resource for chemists aiming to synthesize this important chemical intermediate.

References

Illuminating Stereochemistry: A Comparative Guide to Computational NMR and Alternative Methods for the Analysis of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in chemical research and pharmaceutical development, ensuring the safety and efficacy of new molecular entities. For complex and flexible molecules such as 4-Bromo-2-phenylpent-4-enenitrile, elucidating the correct three-dimensional arrangement of atoms can be a significant challenge. This guide provides a comprehensive comparison of computational Nuclear Magnetic Resonance (NMR) spectroscopy with other established analytical techniques for stereochemical confirmation, offering insights into their respective strengths and limitations.

Computational NMR: A Powerful Tool for Stereochemical Assignment

Computational NMR has emerged as a robust in-silico method for assigning the relative and absolute stereochemistry of chiral molecules, particularly when traditional methods like X-ray crystallography are not feasible. By comparing experimentally obtained NMR data with quantum mechanically calculated chemical shifts and coupling constants for all possible diastereomers, the most probable structure can be identified with a high degree of confidence.

One of the most prominent approaches in this field is the DP4+ probability analysis.[1][2][3][4] This statistical method enhances the original DP4 (diastereomeric parameter 4) protocol by incorporating unscaled NMR data and employing higher levels of theory in the calculations, leading to more accurate and reliable stereochemical assignments.[1][5] For acyclic systems like this compound, J-based configuration analysis (JBCA) offers a complementary NMR-based technique that relies on the analysis of 2,3J(C,H) and 3J(H,H) coupling constants to determine the relative configuration of adjacent stereocenters.[6][7][8][9][10]

The general workflow for computational NMR-based stereochemical determination involves a series of steps, from generating all possible stereoisomers to performing statistical analysis of the calculated and experimental NMR data.

G Computational NMR Workflow for Stereochemistry Confirmation cluster_0 Computational Analysis cluster_1 Experimental Analysis cluster_2 Statistical Correlation and Assignment A Generate all possible stereoisomers of This compound B Perform conformational search for each isomer A->B C Optimize geometry of low-energy conformers (e.g., using DFT) B->C D Calculate NMR parameters (chemical shifts, coupling constants) for each conformer C->D E Perform Boltzmann averaging of NMR parameters D->E G Compare experimental and calculated NMR data E->G F Acquire experimental NMR data (1H, 13C, HSQC, HMBC, etc.) of the synthesized compound F->G H Calculate DP4+ probability or analyze J-couplings (JBCA) G->H I Assign the most probable stereoisomer H->I

Caption: Workflow for stereochemical assignment using computational NMR.

Comparison of Analytical Techniques

While computational NMR is a powerful tool, it is essential to consider its performance in the context of other available analytical methods. The choice of technique often depends on the nature of the molecule, sample availability, and the specific research question.

TechniquePrincipleSample RequirementThroughputKey AdvantagesKey Limitations
Computational NMR (DP4+/JBCA) Comparison of experimental NMR data with quantum mechanically calculated values for all possible stereoisomers.Milligram quantities for NMR acquisition.Low to MediumApplicable to a wide range of molecules, including non-crystalline and flexible compounds.[11][12] Provides high confidence in assignments.[1][3]Requires significant computational resources and expertise. Accuracy depends on the level of theory used.[13]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.Microgram to milligram quantities of a high-quality single crystal.LowProvides unambiguous determination of both relative and absolute stereochemistry.Crystal growth can be a major bottleneck. Not suitable for non-crystalline materials or oils.
Chiral Chromatography (HPLC/GC) Separation of enantiomers and diastereomers based on their differential interactions with a chiral stationary phase.Microgram to milligram quantities.HighExcellent for determining enantiomeric excess and for preparative separation of stereoisomers.[14][15][16]Does not directly provide information on the absolute configuration without authentic standards.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Milligram quantities.MediumProvides information on the absolute configuration of molecules in solution.[11]Can be sensitive to conformational changes. Requires specialized equipment.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Microgram to milligram quantities.MediumUseful for determining the absolute configuration of molecules with chromophores.[11]Limited to molecules with suitable chromophores. Can be sensitive to solvent and temperature.[11]

Experimental Protocols

Detailed and accurate experimental data is the foundation for any reliable stereochemical analysis. Below are generalized protocols for the key experiments discussed.

1. Computational NMR (DP4+ Protocol)

  • Generation of Stereoisomers: Generate 3D structures for all possible diastereomers of this compound.

  • Conformational Search: For each diastereomer, perform a thorough conformational search using a suitable method (e.g., molecular mechanics with MMFF94 force field).

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of all unique conformers within a specified energy window (e.g., 10 kcal/mol) using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[5] Perform frequency calculations to confirm that the optimized structures are true minima.

  • NMR Chemical Shift Calculation: Calculate the magnetic shielding tensors for all optimized conformers using a higher level of theory (e.g., mPW1PW91/6-31+G(d,p)) with a solvent model (e.g., PCM for chloroform).[1]

  • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each diastereomer based on the relative free energies of the conformers.

  • DP4+ Analysis: Use the experimental ¹H and ¹³C NMR chemical shifts and the calculated chemical shifts for all diastereomers to compute the DP4+ probability, which will indicate the most likely stereoisomer.[1][2][3]

2. J-Based Configuration Analysis (JBCA)

  • Acquisition of Coupling Constants: Experimentally determine the relevant homonuclear (³JHH) and heteronuclear (²,³JCH) coupling constants from 1D and 2D NMR spectra (e.g., high-resolution ¹H NMR, HSQC, HMBC).[9]

  • Conformational Analysis: Analyze the magnitudes of the coupling constants to infer the dihedral angles and the predominant staggered rotamers around the chiral centers.[6][7]

  • Stereochemical Assignment: Compare the experimentally derived conformational preferences with the expected conformations for the syn and anti diastereomers to assign the relative stereochemistry.[10]

G J-Based Configuration Analysis (JBCA) Logic A Measure experimental 3J(H,H) and 2,3J(C,H) coupling constants B Analyze coupling constant magnitudes to determine dominant rotamers A->B C Compare with theoretical coupling constants for syn and anti isomers B->C D Assign relative stereochemistry C->D

Caption: Logical flow of J-Based Configuration Analysis.

3. Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Choose an appropriate chiral stationary phase (CSP) based on the functional groups present in this compound (e.g., polysaccharide-based columns).

  • Mobile Phase Optimization: Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the enantiomers or diastereomers.

  • Analysis: Inject the sample and monitor the elution profile using a suitable detector (e.g., UV-Vis). The retention times will differentiate the stereoisomers.

  • Quantification: Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) by integrating the peak areas.

4. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: Prepare a solution of the purified compound in a suitable solvent that is transparent in the spectral region of interest.

  • Spectral Acquisition: Record the VCD or ECD spectrum of the sample.

  • Computational Prediction: For a given absolute configuration, perform conformational analysis and calculate the theoretical VCD or ECD spectrum using time-dependent DFT (TDDFT).

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectra for both enantiomers. A good match will allow for the assignment of the absolute configuration.[11]

Conclusion

The determination of stereochemistry for molecules like this compound requires a careful selection of analytical techniques. Computational NMR, particularly with the advent of robust statistical tools like DP4+, provides a powerful and often decisive method for stereochemical assignment, especially for conformationally flexible molecules.[4] However, a comprehensive approach that integrates computational methods with orthogonal experimental techniques such as chiral chromatography and chiroptical spectroscopy will provide the highest level of confidence in the final stereochemical assignment.[17] This integrated strategy is crucial for advancing drug discovery and development projects where stereochemical purity is paramount.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] The judicious selection of the palladium catalyst is paramount, as it can significantly influence reaction efficiency, yield, and selectivity. This guide presents a comparative study of various palladium catalysts for the Suzuki-Miyaura coupling of 4-bromo-2-phenylpent-4-enenitrile with phenylboronic acid, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds.[3][4][5] Its popularity stems from the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and tolerance to a wide range of functional groups.[3]

This guide provides a detailed experimental protocol for a hypothetical comparative study, presents the performance data of different palladium catalysts in a clear tabular format, and includes diagrams to illustrate the experimental workflow and the logical framework of the catalyst comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below. This protocol can be adapted for the comparative evaluation of different palladium catalysts.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Add the desired solvent (10 mL) to the flask.

  • To this mixture, add the palladium catalyst (0.01-0.05 mmol, as specified in the comparative study).

  • The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified reaction time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Comparative Performance of Palladium Catalysts

The following table summarizes the hypothetical performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

CatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄Triphenylphosphine3K₂CO₃Toluene1001285
PdCl₂(dppf)dppf2Cs₂CO₃Dioxane90892
Pd(OAc)₂None (pre-catalyst)5K₃PO₄DMF110678
Pd(dba)₂/SPhosSPhos2K₃PO₄Toluene80495

Experimental and Logical Framework

To visualize the experimental process and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup A Reactants & Base D Reaction under Inert Atmosphere A->D B Solvent B->D C Palladium Catalyst C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/GC-MS) E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Product Characterization H->I Catalyst_Comparison cluster_catalysts Palladium Catalysts cluster_parameters Performance Metrics Pd_PPh3 Pd(PPh₃)₄ Evaluation Comparative Evaluation Pd_PPh3->Evaluation Pd_dppf PdCl₂(dppf) Pd_dppf->Evaluation Pd_OAc Pd(OAc)₂ Pd_OAc->Evaluation Pd_SPhos Pd(dba)₂/SPhos Pd_SPhos->Evaluation Yield Yield (%) Time Reaction Time (h) Selectivity Selectivity Evaluation->Yield Evaluation->Time Evaluation->Selectivity

References

A Comparative Guide to the X-ray Crystallography of Brominated Phenylnitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data of brominated phenylnitrile derivatives, offering insights into their molecular structures and solid-state packing. Due to the limited availability of public crystallographic data for 4-Bromo-2-phenylpent-4-enenitrile derivatives, this guide presents an analysis of structurally related brominated benzonitrile compounds to illustrate the principles and data presentation pertinent to this class of molecules. The methodologies and data herein serve as a valuable reference for the crystallographic analysis of novel brominated phenylalkenenitrile compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary brominated benzonitrile derivatives, providing a basis for structural comparison. Such data is crucial for understanding the effects of substitution on the molecular and supramolecular structure.

Parameter3-Bromo-2-hydroxybenzonitrile[1]2,6-Dibromo-4-methylbenzonitrile[2]
Chemical Formula C₇H₄BrNOC₈H₅Br₂N
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 10.1305 (6)15.549 (3)
b (Å) 4.5953 (3)13.565 (3)
c (Å) 15.2281 (9)4.0881 (8)
α (°) 9090
β (°) 109.341 (3)90
γ (°) 9090
Volume (ų) 669.19 (7)862.0 (3)
Z 44
Density (calculated) (Mg/m³) 1.9832.115
Absorption Coefficient (mm⁻¹) 6.8659.97
R-factor (%) -2.0

Experimental Protocols

A standardized protocol is essential for obtaining high-quality crystallographic data. The following outlines a typical experimental procedure for the single-crystal X-ray diffraction analysis of small organic molecules like brominated phenylnitrile derivatives.[3]

Crystal Growth and Selection
  • Crystallization: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Common solvents include ethanol, methanol, acetone, or mixtures thereof.

  • Crystal Selection: A suitable single crystal (typically < 0.5 mm in each dimension) is selected under a polarized light microscope to ensure it is free of cracks and other defects. The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

Data Collection
  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[3]

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise and a complete dataset.

  • Unit Cell Determination: The diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.

  • Data Integration: The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[3]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The positions of hydrogen atoms are often calculated geometrically and refined using a riding model.

  • Final Model Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.

Visualizations

Experimental Workflow for Small Molecule X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation cluster_output Output synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth Pure Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction Suitable Single Crystal data_integration Data Integration & Reduction xray_diffraction->data_integration absorption_correction Absorption Correction data_integration->absorption_correction structure_solution Structure Solution (Direct/Patterson Methods) absorption_correction->structure_solution Processed Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation (e.g., CHECKCIF) structure_refinement->validation Refined Model analysis Molecular & Supramolecular Analysis validation->analysis Validated Structure cif_file Crystallographic Information File (CIF) analysis->cif_file publication Publication / Database Deposition cif_file->publication

Caption: Experimental workflow for small molecule X-ray crystallography.

References

Assessing the Synthetic Utility of 4-Bromo-2-phenylpent-4-enenitrile versus Analogous Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of 4-Bromo-2-phenylpent-4-enenitrile and its analogous compounds. By examining their synthesis, reactivity, and applications, particularly in the context of medicinal chemistry, this document aims to inform strategic decisions in the design and execution of complex molecular syntheses.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a nitrile group and a vinyl bromide. This unique combination of functional groups makes it a valuable building block in organic synthesis, offering multiple avenues for molecular elaboration. Its utility is most pronounced in the construction of complex heterocyclic scaffolds and as a precursor in the synthesis of biologically active molecules. This guide will compare its synthetic profile with key analogs, including its non-brominated counterpart, 2-phenylpent-4-enenitrile, and variations in the halogen and substitution on the phenyl ring.

Synthesis and Accessibility

The primary route to this compound involves the alkylation of phenylacetonitrile with 2,3-dibromopropene. This reaction provides a straightforward method to access the target molecule, with reported yields around 46%.

Analogous Compounds:

  • 2-Phenylpent-4-enenitrile: The non-brominated analog can be synthesized by the alkylation of phenylacetonitrile with allyl bromide. This reaction is typically high-yielding and utilizes readily available starting materials.

  • 4-Chloro/Iodo-2-phenylpent-4-enenitrile: The synthesis of the chloro and iodo analogs would likely follow a similar pathway using the corresponding 2,3-dihalopropenes. The accessibility of these starting materials will influence the overall ease of synthesis.

  • Substituted Phenyl Analogs: Derivatives with substituents on the phenyl ring can be prepared from the corresponding substituted phenylacetonitriles. The electronic nature of these substituents can influence the acidity of the benzylic proton and thus the efficiency of the initial alkylation step.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₁₁H₁₀BrN236.11304.8 at 760 mmHg[1]1.357[1]
2-Phenylpent-4-enenitrileC₁₁H₁₁N157.21Not reportedNot reported
4-Phenylpent-4-enenitrileC₁₁H₁₁N157.21Not reportedNot reported

Comparative Reactivity and Synthetic Utility

The synthetic utility of this compound is largely defined by the reactivity of its two key functional groups: the vinyl bromide and the nitrile.

Reactions at the Vinyl Bromide Moiety

The vinyl bromide functionality is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a key advantage over its non-brominated analog.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position. The reaction typically proceeds under mild conditions with high yields.

  • Stille Coupling: The reaction with organostannanes offers another versatile method for C-C bond formation, known for its tolerance of a wide variety of functional groups.[2][3][4][5]

  • Heck Reaction: This allows for the introduction of alkene substituents.

  • Sonogashira Coupling: This provides a route to internal alkynes, which are valuable intermediates in organic synthesis.

  • Negishi Coupling: The use of organozinc reagents in this coupling reaction offers a powerful tool for constructing C-C bonds.[6][7][8][9][10]

The reactivity of halogenated analogs in these cross-coupling reactions is expected to follow the general trend I > Br > Cl, with the iodo analog being the most reactive and the chloro analog the least.

Reactions Involving the Nitrile Group

The nitrile group can be readily transformed into other functional groups, providing further avenues for molecular diversification.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Reduction of the nitrile group yields a primary amine.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems.

These transformations are common to both this compound and its non-brominated analogs.

Applications in Drug Development and Medicinal Chemistry

A significant application of this compound and its analogs lies in the synthesis of potent antitumor agents, particularly analogs of CC-1065 and the duocarmycins.[11][12][13][14][15] These natural products derive their biological activity from the sequence-selective alkylation of DNA. The phenylpentenenitrile core serves as a key building block for the synthesis of the DNA-alkylating subunits of these complex molecules. For instance, 2-phenyl-4-pentenenitrile is an intermediate in the synthesis of α-Phenyloxiranepropanenitrile, a precursor for CC-1065 analogs.

The ability to introduce diverse substituents via cross-coupling reactions at the vinyl bromide position of this compound allows for the generation of libraries of analogs with modified structures. This is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these potential anticancer drugs. Specifically, these scaffolds have been utilized in the synthesis of pyrrolo[2,1-c][2][11]benzodiazepines (PBDs), a class of compounds with significant antitumor activity.[16][17][18]

Experimental Protocols

Synthesis of this compound

To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, lithium diisopropylamide) is added at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere. After stirring for a short period, 2,3-dibromopropene is added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 4-aryl-2-phenylpent-4-enenitrile.

Visualizing Synthetic Pathways and Relationships

Synthetic_Utility_Comparison cluster_start Starting Materials cluster_core Core Compounds cluster_reactions Synthetic Transformations cluster_products Product Classes Phenylacetonitrile Phenylacetonitrile BromoCompound This compound Phenylacetonitrile->BromoCompound + 2,3-Dibromopropene NonBromoCompound 2-Phenylpent-4-enenitrile Phenylacetonitrile->NonBromoCompound + Allyl Bromide Dibromopropene 2,3-Dibromopropene AllylBromide Allyl Bromide CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, etc.) BromoCompound->CrossCoupling NitrileReduction Nitrile Reduction BromoCompound->NitrileReduction NitrileHydrolysis Nitrile Hydrolysis BromoCompound->NitrileHydrolysis HeterocycleFormation Heterocycle Formation BromoCompound->HeterocycleFormation NonBromoCompound->NitrileReduction NonBromoCompound->NitrileHydrolysis ArylSubstituted 4-Aryl-2-phenylpent-4-enenitriles CrossCoupling->ArylSubstituted PrimaryAmine Primary Amines NitrileReduction->PrimaryAmine CarboxylicAcid Carboxylic Acids NitrileHydrolysis->CarboxylicAcid PBDs Pyrrolo[2,1-c][1,4]benzodiazepines (Antitumor Agents) HeterocycleFormation->PBDs ArylSubstituted->HeterocycleFormation

Caption: Comparative synthetic pathways of this compound and its non-brominated analog.

Reactivity_Comparison cluster_analogs Analog Comparison cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_utility Synthetic Utility Analogs 4-Iodo- 4-Bromo- 4-Chloro- 2-phenylpent-4-enenitrile Utility Highest Reactivity (milder conditions, broader scope) Good Balance of Reactivity and Stability Lower Reactivity (harsher conditions may be needed) Analogs:f0->Utility:f0 Most Reactive Analogs:f1->Utility:f1 Moderately Reactive Analogs:f2->Utility:f2 Least Reactive Reactivity I > Br > Cl

Caption: Reactivity trend of 4-halo-2-phenylpent-4-enenitrile analogs in cross-coupling reactions.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its true potential is realized in its ability to undergo palladium-catalyzed cross-coupling reactions, a feature absent in its non-brominated analog, 2-phenylpent-4-enenitrile. This reactivity allows for the facile introduction of a wide array of substituents, making it an ideal scaffold for the generation of molecular libraries, particularly in the context of drug discovery. The demonstrated application of this and related compounds in the synthesis of potent antitumor agents like CC-1065 and duocarmycin analogs underscores its significance for medicinal chemists. While the bromo-substituent offers a good balance of reactivity and stability, the corresponding iodo- and chloro-analogs provide options for tuning the reactivity in cross-coupling reactions. The choice between these analogs will ultimately depend on the specific synthetic target, desired reactivity, and the availability of starting materials.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-phenylpent-4-enenitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-phenylpent-4-enenitrile (CAS No. 137040-93-8), a halogenated nitrile compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Avoid the formation of dust and aerosols.[1] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and consult the SDS for further first-aid measures.[1]

Summary of Chemical and Physical Properties

A thorough understanding of the chemical's properties is essential for safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Boiling Point 304.8 °C at 760 mmHg
Flash Point 138.2 °C
Density 1.357 g/cm³

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for halogenated organic compounds. Under no circumstances should this chemical be disposed of down the drain.[1]

1. Waste Segregation:

  • This compound is a halogenated organic compound .

  • It must be segregated from non-halogenated organic waste to avoid cross-contamination and to facilitate proper disposal, as the disposal methods for these two categories differ significantly.

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, leak-proof, and sealable container.

  • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container should be kept closed except when actively adding waste.

3. Labeling of Waste Containers:

  • Proper labeling is a critical compliance requirement. The label must include the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS Number: 137040-93-8

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not exceed the storage time limits for hazardous waste as defined by the EPA and your local regulations.

6. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal as hazardous waste.[1]

  • Prevent the spill from entering drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in Designated, Labeled Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) D->E F Scheduled Pickup by Licensed Waste Contractor E->F G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G H Incineration G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Bromo-2-phenylpent-4-enenitrile (CAS No. 137040-93-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the available safety data.[1]

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves. Always inspect gloves prior to use. Wash hands thoroughly after handling.EU Directive 89/686/EEC and EN 374 for gloves.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. Work in a well-ventilated area, preferably under a chemical fume hood.Follow relevant respirator standards (e.g., NIOSH/MSHA).
General Hygiene Do not eat, drink, or smoke when using this product. Wash face, hands, and any exposed skin thoroughly after handling.Standard laboratory hygiene practices.[2]

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.

A. Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Personal Precautions: Avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1]

  • Ignition Sources: Keep away from all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment where necessary.[1]

  • Transfers: For transfers, especially with larger quantities, consider using a siphon for better control to minimize the risk of splashes or spills.

B. Storage:

  • Container: Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2][3][4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Segregation: Store halogenated solvent containers upright in a designated area, segregated from incompatible chemicals.[4] If space is limited, use secondary containment.[4]

III. Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

A. First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

B. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

  • Containment and Cleanup: Collect and arrange for disposal.[1] Use inert absorbent material to soak up the spill.[2] Place the collected material in a suitable, closed container for disposal.[1][2]

C. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus if necessary.[1][3]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: This compound should be treated as hazardous waste. Specifically, it falls under the category of halogenated organic waste.[4][5][6]

  • Containerization: Collect waste in a designated, compatible, and properly labeled container.[4][5] The container must be kept tightly closed when not in use.[5][7] Do not fill containers beyond 90% capacity.[6]

  • Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its chemical contents.[5]

  • Segregation: Do not mix halogenated waste with non-halogenated waste to reduce disposal costs.[5][7] Store waste containers away from incompatible materials.[4]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[4]

V. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C11H10BrN[8]
Molecular Weight 236.1078 g/mol [8]
Boiling Point 304.8 °C at 760 mmHg[8]
Flash Point 138.2 °C[8]
Density 1.357 g/cm³[8]

VI. Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon disp_waste Collect Halogenated Waste handle_exp->disp_waste cleanup_store Store Unused Chemical cleanup_decon->cleanup_store disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Approved Facility disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.